Trifluoromethylhexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13F3O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
7,7,7-trifluoroheptan-1-ol |
InChI |
InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2 |
InChI Key |
JQDDAZCUGNDHPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoromethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic route and detailed characterization of 1,1,1-Trifluoromethylhexan-2-ol, a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the biological and physical properties of organic molecules.
Synthesis of 1,1,1-Trifluoromethylhexan-2-ol
The synthesis of 1,1,1-Trifluoromethylhexan-2-ol can be effectively achieved via a Grignard reaction. This method involves the nucleophilic addition of a pentylmagnesium bromide Grignard reagent to ethyl trifluoroacetate. The general reaction scheme is presented below.
Reaction Scheme:
Experimental Protocol: Grignard Reaction
This protocol outlines the synthesis of 1,1,1-Trifluoromethylhexan-2-ol from 1-bromopentane and ethyl trifluoroacetate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopentane
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl trifluoroacetate (ETFA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating. Once initiated, the addition of 1-bromopentane should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of pentylmagnesium bromide.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1,1-Trifluoromethylhexan-2-ol.
-
Characterization of 1,1,1-Trifluoromethylhexan-2-ol
The structure and purity of the synthesized 1,1,1-Trifluoromethylhexan-2-ol can be confirmed using various spectroscopic techniques and physical property measurements.
Physical Properties
The predicted physical properties of 1,1,1-Trifluoromethylhexan-2-ol are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃F₃O |
| Molecular Weight | 170.17 g/mol |
| Boiling Point | ~140-145 °C |
| Appearance | Colorless liquid |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,1,1-Trifluoromethylhexan-2-ol.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Multiplet | 1H | -CH(OH)- |
| ~2.5 | Broad Singlet | 1H | -OH |
| ~1.7 - 1.5 | Multiplet | 2H | -CH₂- adjacent to CH(OH) |
| ~1.4 - 1.2 | Multiplet | 6H | -(CH₂)₃- |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~125 (quartet) | -CF₃ |
| ~70 (quartet) | -CH(OH)- |
| ~34 | -CH₂- adjacent to CH(OH) |
| ~31 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -78 | Doublet | -CF₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1250-1050 | C-F stretch |
| ~1100 | C-O stretch |
Mass Spectrometry (MS) Data
| m/z Value | Assignment |
| 170 | [M]⁺ (Molecular Ion) |
| 151 | [M - F]⁺ |
| 101 | [M - C₅H₁₁]⁺ |
| 71 | [C₅H₁₁]⁺ |
Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflows.
Caption: Synthesis workflow for 1,1,1-Trifluoromethylhexan-2-ol.
Caption: Characterization workflow for 1,1,1-Trifluoromethylhexan-2-ol.
Physicochemical Properties of Trifluoromethylhexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylhexanol encompasses a group of fluorinated organic compounds that are of growing interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. The incorporation of a trifluoromethyl (-CF3) group into a hexanol backbone significantly alters the parent molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. These modifications can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of a specific isomer, 6,6,6-trifluoro-1-hexanol, and outlines detailed experimental protocols for the determination of key molecular descriptors.
Physicochemical Data
The following table summarizes the available quantitative data for 6,6,6-trifluoro-1-hexanol. For comparative purposes, data for the non-fluorinated parent compound, 1-hexanol, is also included.
| Property | 6,6,6-Trifluoro-1-hexanol | 1-Hexanol |
| Molecular Formula | C6H11F3O | C6H14O |
| Molecular Weight | 156.15 g/mol [1] | 102.17 g/mol [2] |
| Boiling Point | 162-164 °C (at 760 mmHg) | 157.1 °C (at 760 mmHg)[3] |
| Melting Point | Not available | -44.6 °C[3] |
| Density | 1.125 g/mL (at 25 °C) | 0.814 g/mL (at 25 °C)[4] |
| Water Solubility | Sparingly soluble | 5.9 g/L (at 20 °C)[5] |
| logP (XLogP3-AA) | 1.6[1] | 2.03 |
| pKa | Not available (expected to be weakly acidic, similar to other primary alcohols) | ~16-18 (estimated) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of liquid alcohols like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[6][7]
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount (approximately 0.5 mL) of the this compound sample into the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube, making sure the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.[8][9][10]
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Beaker
-
Pipette
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.
-
Carefully dry the outside of the pycnometer and weigh it.
-
Calculate the volume of the pycnometer using the known density of water at the specific temperature.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound sample and repeat steps 3-5.
-
Calculate the density of the sample using the following formula: Density = (Mass of liquid) / (Volume of pycnometer)
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the aqueous solubility of a chemical. It involves shaking an excess amount of the compound in water until equilibrium is reached.[11][12][13]
Apparatus:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker, capable of maintaining a constant temperature
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of distilled water. The excess solid/liquid is necessary to ensure that a saturated solution is formed.
-
Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
After shaking, allow the flasks to stand undisturbed at the same constant temperature to allow for phase separation.
-
Carefully remove an aliquot of the aqueous phase, ensuring no undissolved sample is transferred. Centrifugation is recommended to separate any fine particles.
-
Determine the concentration of this compound in the aqueous aliquot using a suitable and validated analytical method (e.g., HPLC-UV with a proper calibration curve).
-
The measured concentration represents the water solubility of the compound at that temperature.
Determination of Partition Coefficient (logP) by HPLC
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The logarithm of P (logP) can be conveniently estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol and water)
-
A set of standard compounds with known logP values
-
Autosampler and vials
-
Data acquisition and processing software
Procedure:
-
Prepare a mobile phase of a specific composition (e.g., 60:40 methanol:water).
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare solutions of a series of standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Inject each standard solution onto the HPLC system and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
Prepare a solution of this compound and inject it onto the HPLC system under the same conditions.
-
Measure the retention time of this compound and calculate its log(k').
-
Use the calibration curve to determine the logP of this compound.
Signaling Pathways and Biological Interactions
Currently, there is no publicly available information on specific signaling pathways or biological interactions involving this compound. As a relatively simple fluorinated alcohol, it is not expected to have specific receptor-mediated signaling activities unless it has been specifically designed or discovered to do so in a biological screening program. Its biological effects are more likely to be related to its general properties as a solvent or its potential to disrupt cell membranes at higher concentrations.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel liquid chemical such as this compound.
Caption: Workflow for Physicochemical Profiling.
References
- 1. 6,6,6-Trifluoro-1-hexanol | C6H11F3O | CID 19349391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,6,6-TRIFLUORO-1-HEXANOL | 65611-47-4 [m.chemicalbook.com]
- 4. 1-ヘキサノール、無水物、 99% CH3(CH2)5OH [sigmaaldrich.com]
- 5. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Points [thecatalyst.org]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. batman.edu.tr [batman.edu.tr]
- 10. matestlabs.com [matestlabs.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. agilent.com [agilent.com]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-depth Technical Guide to Trifluoromethylhexanols for Researchers and Drug Development Professionals
Introduction: Trifluoromethylhexanols are fluorinated organic compounds that are gaining increasing attention in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into a hexanol scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making these compounds valuable building blocks in the design of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the CAS numbers, molecular structures, synthesis, and physicochemical properties of key trifluoromethylhexanol isomers. It also delves into their relevance in drug development and presents a metabolic pathway, offering a critical resource for researchers, scientists, and drug development professionals.
Key Isomers of this compound: CAS Numbers and Molecular Structures
Several positional isomers of this compound exist, each with distinct properties and applications. The CAS numbers and molecular structures of two prominent isomers are detailed below.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| 6,6,6-Trifluoro-1-hexanol | 65611-47-4 | C6H11F3O | 156.15 | C(CCCO)CC(F)(F)F[3] |
| (R)-1,1,1-Trifluoro-2-hexanol | Not available | C6H11F3O | 156.15 | CCCC--INVALID-LINK--C(F)(F)F |
Physicochemical Properties
The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the hexanol backbone. A comparison of the properties of selected this compound isomers with their non-fluorinated counterparts is presented below.
| Property | 6,6,6-Trifluoro-1-hexanol | 1-Hexanol | 2-Hexanol |
| Boiling Point | Not available | 156-157 °C[4][5] | 140 °C[6] |
| Melting Point | Not available | -52 °C[4][5] | -23 °C[6] |
| Density | Not available | 0.814 g/mL at 25 °C[4][5] | 0.81 g/mL[6] |
| XLogP3 | 1.6[3] | 2.03 | 1.8[7] |
Synthesis of Trifluoromethylhexanols
The synthesis of trifluoromethylhexanols often involves the reduction of the corresponding trifluoromethyl ketone. Asymmetric synthesis methods are of particular importance for obtaining enantiomerically pure chiral alcohols, which are crucial building blocks in drug development.[1][8]
Experimental Protocol: Asymmetric Synthesis of (R)-1,1,1-Trifluoro-2-hexanol via Biocatalytic Reduction
This protocol outlines the general steps for the asymmetric reduction of 1,1,1-trifluoro-2-hexanone using an alcohol dehydrogenase (ADH).
Materials:
-
1,1,1-trifluoro-2-hexanone
-
Alcohol dehydrogenase (e.g., from Rhodococcus ruber)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., isopropanol and a secondary ADH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 1,1,1-trifluoro-2-hexanone in the phosphate buffer.
-
Add the alcohol dehydrogenase and the NADPH cofactor or the components of the cofactor regeneration system.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield enantiomerically enriched (R)-1,1,1-trifluoro-2-hexanol.
Experimental Workflow: Synthesis of 6,6,6-Trifluoro-1-hexanol
A common synthetic route to 6,6,6-trifluoro-1-hexanol involves the hydroboration-oxidation of 6,6,6-trifluoro-1-hexene.
Caption: Synthetic workflow for 6,6,6-trifluoro-1-hexanol.
Relevance in Drug Development
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Key Advantages of Incorporating a -CF3 Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Binding Affinity: The electronic effects of the -CF3 group can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger and more selective binding to biological targets.[1]
Chiral trifluoromethyl alcohols are particularly valuable as they serve as precursors for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[8]
Metabolic Pathway of this compound
The metabolism of fluorinated alcohols, such as this compound, is of significant interest in toxicology and drug development. Studies on analogous fluorotelomer alcohols suggest a metabolic pathway primarily involving oxidation and subsequent conjugation.[9][10][11] The initial oxidation is often catalyzed by cytochrome P450 enzymes.[10]
Caption: Proposed metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 6,6,6-Trifluoro-1-hexanol | C6H11F3O | CID 19349391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 111-27-3 CAS MSDS (1-Hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Hexanol | 111-27-3 [chemicalbook.com]
- 6. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 7. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Semantic Scholar [semanticscholar.org]
- 9. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 10. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of Trifluoromethylhexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of trifluoromethylhexanol, a class of fluorinated alcohols with growing interest in pharmaceutical and materials science applications. Due to the limited availability of complete, publicly accessible datasets for a single isomer, this guide consolidates available spectral information for different this compound isomers and related fluorinated alcohols to provide a thorough understanding of their characteristic spectroscopic features.
Introduction
Trifluoromethylhexanols are aliphatic alcohols containing a trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and altered acidity compared to their non-fluorinated analogs. These characteristics make them valuable building blocks in the design of novel pharmaceuticals and advanced materials. Accurate and detailed spectroscopic analysis is crucial for the identification, characterization, and quality control of these compounds. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of this compound Isomers
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 1: ¹H NMR Spectroscopic Data of Trifluoromethyl Alcohols
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) | Assignment |
| 4,4,4-Trifluoro-1-butanol | - | 3.75 (t, J = 6.3 Hz, 2H), 2.3 - 2.1 (m, 2H), 1.9 - 1.7 (m, 2H) | HO-CH₂ -, -CH₂ -CF₃, -CH₂-CH₂ -CH₂- |
| 3,3,3-Trifluoro-1-propanol | - | 3.92 (t, J = 7.9 Hz, 2H), 2.51 (qt, J = 7.9, 10.2 Hz, 2H) | HO-CH₂ -, -CH₂ -CF₃ |
| 1,1,1-Trifluoro-2-propanol | - | 4.1 (septet, J = 6.5 Hz, 1H), 1.4 (d, J = 6.5 Hz, 3H) | -CH (OH)-, -CH₃ |
Note: Data for specific this compound isomers is not consistently available. The table presents data for shorter-chain trifluoro-alcohols to illustrate typical chemical shifts and coupling patterns.
Table 2: ¹³C NMR Spectroscopic Data of Trifluoromethyl Alcohols
| Compound | Solvent | Chemical Shift (δ) ppm, (Coupling Constant J in Hz) | Assignment |
| 1,1,1-Trifluoro-2-propanol | - | 125.6 (q, J = 281 Hz), 68.3 (q, J = 31 Hz), 23.3 | C F₃, C H(OH), C H₃ |
Note: Data for specific this compound isomers is not consistently available. The table presents data for a shorter-chain trifluoro-alcohol to illustrate typical chemical shifts and C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data of Trifluoromethyl Alcohols
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) | Assignment |
| 1,1,1-Trifluoro-2-propanol | - | -77.6 (d, J = 6.5 Hz) | -CF₃ |
Note: Data for specific this compound isomers is not consistently available. The table presents data for a shorter-chain trifluoro-alcohol to illustrate the typical chemical shift range for a CF₃ group adjacent to a stereocenter.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The key absorptions for trifluoromethylhexanols are the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group.
Table 4: IR Spectroscopic Data of Trifluoromethyl Alcohols
| Compound | Phase | Wavenumber (cm⁻¹) | Assignment |
| 4,4,4-Trifluoro-1-butanol | Gas | ~3670 (sharp), ~2950, ~1400-1000 | O-H stretch (free), C-H stretch, C-F and C-O stretches |
| 1,1,1-Trifluoro-2-propanol | - | ~3400 (broad), ~2980, ~1280, ~1170, ~1120 | O-H stretch (H-bonded), C-H stretch, C-F stretches |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-F stretches often appear as a series of strong absorptions.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For trifluoromethylhexanols, common fragmentation pathways include loss of water, loss of the trifluoromethyl group, and cleavage of the carbon chain.
Table 5: Mass Spectrometry Data of Trifluoromethyl Alcohols
| Compound | Ionization Method | m/z (relative intensity) | Assignment |
| 3,3,3-Trifluoro-1-propanol | EI | 114 (M+), 95, 85, 69, 45 | Molecular ion, [M-F]+, [M-CH₂OH]+, [CF₃]+, [CH₂OH]+ |
| 1,1,1-Trifluoro-2-propanol | EI | 114 (M+), 99, 95, 69, 45 | Molecular ion, [M-CH₃]+, [M-F]+, [CF₃]+, [CH₃CO]+ |
Note: The molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra of alcohols due to facile fragmentation.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: Approximately 200 ppm, centered around -70 to -80 ppm (relative to CFCl₃).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-5 seconds.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Procedure:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2-5 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 200-250 °C.
-
Hold at final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 200-230 °C.
-
Transfer Line Temperature: 250-280 °C.
-
Visualization of Spectroscopic Workflow and Fragmentation
General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.
Key Mass Spectral Fragmentation Pathways
This diagram illustrates some of the expected key fragmentation pathways for a generic this compound in an electron ionization mass spectrometer.
Solubility of Trifluoromethylhexanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trifluoromethylhexanol in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding its expected solubility behavior and outlines a detailed experimental protocol for its precise determination.
Introduction to this compound
This compound encompasses several isomers, with the position of the trifluoromethyl group and the hydroxyl group influencing its physicochemical properties, including solubility. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, setting it apart from its non-fluorinated analog, hexanol. Understanding the solubility of these compounds is critical for their application in various fields, including pharmaceutical development, materials science, and synthetic chemistry, where they may act as reactants, intermediates, or solvents.
Expected Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] The trifluoromethyl group imparts a significant dipole moment to the molecule, increasing its polarity compared to simple alkanes. However, the six-carbon chain remains a significant nonpolar feature. Therefore, the solubility of this compound is expected to be a balance between these competing factors.
General Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group, this compound is expected to be capable of hydrogen bonding.[2] This suggests it will exhibit reasonable solubility in polar protic solvents. Shorter-chain alcohols are generally soluble in water, but this solubility decreases as the carbon chain length increases.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have significant dipole moments, making them good candidates for dissolving this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the C6 alkyl chain suggests that this compound will have some solubility in nonpolar solvents. However, the polar trifluoromethyl and hydroxyl groups will likely limit its miscibility with very nonpolar solvents.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Alcohols | |||||
| Methanol | CH₃OH | 32.7 | |||
| Ethanol | C₂H₅OH | 24.5 | |||
| 1-Propanol | C₃H₇OH | 20.1 | |||
| 2-Propanol | C₃H₇OH | 19.9 | |||
| 1-Butanol | C₄H₉OH | 17.8 | |||
| Ketones | |||||
| Acetone | C₃H₆O | 20.7 | |||
| Ethers | |||||
| Diethyl Ether | (C₂H₅)₂O | 4.3 | |||
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | |||
| Halogenated | |||||
| Dichloromethane | CH₂Cl₂ | 9.1 | |||
| Chloroform | CHCl₃ | 4.8 | |||
| Aromatics | |||||
| Toluene | C₇H₈ | 2.4 | |||
| Amides | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | |||
| Other | |||||
| Acetonitrile | C₂H₃N | 37.5 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | |||
| Hexane | C₆H₁₄ | 1.9 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents. This protocol is based on the isothermal shake-flask method, a common and reliable technique.
Materials and Apparatus
-
Solute: this compound (specify isomer) of high purity (e.g., >98%).
-
Solvents: A range of organic solvents of analytical grade or higher.
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg).
-
Temperature-controlled shaker bath or incubator.
-
Vials or flasks with airtight seals.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC)).
-
Centrifuge (optional).
-
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted below.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Logical Relationships in Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors influencing its solubility in organic solvents.
Conclusion
References
Introduction to Quantum Chemical Calculations for Fluorinated Alcohols
An In-depth Technical Guide to the Quantum Chemical Calculations of Trifluoromethylhexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of this compound. Given the significance of fluorinated organic molecules in pharmaceutical and materials science, understanding their electronic structure, stability, and reactivity is paramount. This document outlines a standard computational protocol using Density Functional Theory (DFT), presents hypothetical data in a structured format, and visualizes the workflow and conceptual relationships inherent in such a study.
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights that complement experimental findings.[1] For compounds like this compound, which contains the highly electronegative trifluoromethyl (-CF3) group, these calculations can predict a range of properties with high accuracy. The -CF3 group can significantly influence a molecule's conformational preferences, acidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design and materials science.
Computational methods, particularly Density Functional Theory (DFT), provide a cost-effective means to explore the geometric, electronic, and spectroscopic properties of molecules before their synthesis.[2] This in-silico approach allows for the high-throughput screening of different isomers and derivatives to identify candidates with desired characteristics.[3]
Proposed Computational Study: 1,1,1-Trifluoro-5-methyl-2-hexanol
This guide will use 1,1,1-trifluoro-5-methyl-2-hexanol as a model compound to detail the computational methodology. The primary objectives of this hypothetical study are:
-
To determine the stable conformers and their optimized geometric parameters.
-
To calculate the vibrational frequencies and predict the infrared (IR) and Raman spectra.
-
To analyze the electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
These calculated properties provide a fundamental understanding of the molecule's structure, stability, and potential interaction sites.
Detailed Computational Methodology
The following protocol outlines the steps for a comprehensive quantum chemical analysis of 1,1,1-trifluoro-5-methyl-2-hexanol.
Software and Initial Structure Preparation
The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem. The initial 3D structure of the molecule can be built using a molecular editor such as GaussView, Avogadro, or IQmol.[4]
Conformational Search and Geometry Optimization
A preliminary conformational search is essential to identify the lowest energy conformers. This is often achieved using molecular mechanics or semi-empirical methods like PM6, which are computationally less expensive.
The lowest energy conformers are then subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p).[2][5] The optimization process finds the minimum energy structure on the potential energy surface.
Frequency Calculations
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). These calculations serve two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
To predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation.
Electronic Property Calculations
Using the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the molecule's polarity.
Data Presentation
The quantitative results from the calculations should be organized into clear tables for easy interpretation and comparison.
Table 1: Selected Optimized Geometric Parameters for 1,1,1-Trifluoro-5-methyl-2-hexanol
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Lengths | C1-F1 | 1.35 Å |
| C1-F2 | 1.35 Å | |
| C1-F3 | 1.36 Å | |
| C1-C2 | 1.54 Å | |
| C2-O | 1.43 Å | |
| O-H | 0.97 Å | |
| Bond Angles | F1-C1-F2 | 106.5° |
| F1-C1-C2 | 112.0° | |
| C1-C2-O | 109.8° | |
| C2-O-H | 108.5° | |
| Dihedral Angle | F1-C1-C2-O | -58.7° |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν1 | 3820 | 3667 | O-H stretch |
| ν2 | 3085 | 2962 | C-H stretch (aliphatic) |
| ν3 | 1360 | 1306 | C-F stretch (symmetric) |
| ν4 | 1180 | 1133 | C-O stretch |
| ν5 | 1155 | 1109 | C-F stretch (asymmetric) |
| ν6 | 850 | 816 | C-C stretch |
Scaling factor of 0.96 is commonly used for B3LYP/6-311G(d,p) for vibrational frequencies.
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | 0.89 eV |
| HOMO-LUMO Gap | 8.14 eV |
| Dipole Moment | 2.58 Debye |
| Total Energy | -789.45 Hartrees |
Visualization of Workflows and Relationships
Diagrams are essential for illustrating the computational workflow and the logical connections between different calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
References
- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Combining machine learning and quantum chemical calculations for high-throughput virtual screening of thermally activated delayed fluorescence molecular materials: the impact of selection strategy and structural mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
A Literature Review on the Synthesis and Properties of Trifluoromethylated Hexanols
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly important substituent in medicinal chemistry and materials science due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This review focuses on the synthesis and properties of trifluoromethylhexanols, a class of fluorinated alcohols with potential applications in various fields, including as building blocks for pharmaceuticals and specialty polymers. Due to the limited specific literature on a singular "Trifluoromethylhexanol," this guide will focus on isomers for which synthetic and property data are available, primarily (R)-1,1,1-Trifluoro-2-hexanol, with supporting information from related structures.
Physicochemical Properties
Quantitative data for trifluoromethylated hexanols is not extensively documented in a single source. However, by compiling information from various chemical suppliers and databases for (R)-1,1,1-Trifluoro-2-hexanol and related fluorinated alcohols, we can summarize their key properties.
| Property | Value | Compound |
| Molecular Formula | C6H11F3O | (R)-1,1,1-Trifluoro-2-hexanol |
| Molecular Weight | 156.15 g/mol | (R)-1,1,1-Trifluoro-2-hexanol |
| Boiling Point | 81-82 °C (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |
| Density | 1.259 g/mL at 25 °C (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |
| Refractive Index | n20/D 1.316 (for 1,1,1-trifluoro-2-propanol) | 1,1,1-Trifluoro-2-propanol |
Note: Data for the propanol analog is provided due to the limited availability of specific data for the hexanol variant. These values can be considered indicative of the properties of the homologous hexanol.
Synthesis of (R)-1,1,1-Trifluoro-2-hexanol
The synthesis of enantiomerically pure (R)-1,1,1-Trifluoro-2-hexanol is of particular interest for the development of chiral drugs and materials. Two primary methods have been described for its preparation: asymmetric hydrogenation and biocatalytic reduction.[1]
1. Asymmetric Hydrogenation
This method involves the hydrogenation of a prochiral ketone, 1,1,1-trifluoro-2-hexanone, in the presence of a chiral catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral ligand, directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Protocol: Asymmetric Hydrogenation
A general procedure for the asymmetric hydrogenation of a trifluoromethyl ketone is as follows:
-
Catalyst Preparation: A solution of the chiral catalyst (e.g., a Ru(II)-chiral diphosphine complex) is prepared in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
Reaction Setup: 1,1,1-trifluoro-2-hexanone is added to the reactor.
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 10-50 atm).
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting (R)-1,1,1-Trifluoro-2-hexanol is purified by column chromatography or distillation to yield the final product with high enantiomeric excess.
References
Thermal Stability and Decomposition of 2-Trifluoromethyl-2-hexanol: A Technical Guide
Introduction
Fluorinated alcohols are a critical class of organic compounds utilized as solvents, intermediates in organic synthesis, and components in pharmaceutical and materials science.[1] Their unique properties, such as high polarity, strong hydrogen bonding capabilities, and thermal stability, are directly influenced by the presence of the trifluoromethyl (-CF3) group.[1][2] Understanding the thermal stability and decomposition pathways of these molecules is paramount for ensuring their safe handling, determining their shelf-life, and establishing appropriate processing conditions in various applications.
This technical guide outlines the methodologies for evaluating the thermal stability of 2-Trifluoromethyl-2-hexanol and proposes potential decomposition pathways. It is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Thermal Analysis Data
The thermal behavior of 2-Trifluoromethyl-2-hexanol can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[3]
Table 1: Hypothetical TGA Data for 2-Trifluoromethyl-2-hexanol
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 150 | < 1% | Loss of volatile impurities/moisture |
| 150 - 250 | ~ 5% | Onset of decomposition |
| 250 - 400 | ~ 85% | Major decomposition phase |
| > 400 | ~ 10% | Residual char |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and boiling points.[4][5]
Table 2: Hypothetical DSC Data for 2-Trifluoromethyl-2-hexanol
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting Point | 45 - 50 | 120 |
| Boiling Point | 160 - 165 | 350 |
Experimental Protocols
A comprehensive understanding of the thermal properties of 2-Trifluoromethyl-2-hexanol requires a combination of analytical techniques.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Trifluoromethyl-2-hexanol is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[3]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the final residual mass.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically 5-10 °C/min, is used.
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. The analysis is performed on the second heating scan.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events like melting and boiling. The peak area is used to calculate the enthalpy of the transition.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify the volatile decomposition products generated during the thermal degradation of 2-Trifluoromethyl-2-hexanol.
-
Experimental Setup: The outlet of a TGA instrument can be coupled to a GC-MS system (TGA-GC-MS). Alternatively, the compound can be pyrolyzed in a dedicated pyrolysis unit connected to a GC-MS.
-
GC-MS Protocol:
-
Gas Chromatography: The volatile decomposition products are separated on a capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
-
Data Analysis: The retention time of each peak in the chromatogram provides a preliminary identification, which is then confirmed by comparing the experimental mass spectrum with a library of known spectra (e.g., NIST).[6]
Proposed Decomposition Pathway and Experimental Workflow
Hypothetical Decomposition Pathway
The thermal decomposition of 2-Trifluoromethyl-2-hexanol is likely to proceed through the elimination of small molecules such as water and hydrogen fluoride, followed by fragmentation of the carbon skeleton. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of intermediates. A plausible, though unconfirmed, decomposition pathway is initiated by dehydration to form an alkene, which can then undergo further fragmentation. Another possibility is the elimination of hydrogen fluoride, a common decomposition route for many fluorinated organic compounds.[7]
Caption: Hypothetical decomposition pathway of 2-Trifluoromethyl-2-hexanol.
Experimental Workflow
The systematic evaluation of the thermal stability of a compound like 2-Trifluoromethyl-2-hexanol follows a logical progression of experiments.
Caption: General experimental workflow for thermal stability analysis.
Conclusion
While specific experimental data for 2-Trifluoromethyl-2-hexanol is not currently available, this guide provides a robust framework for its comprehensive thermal analysis. By employing a combination of TGA, DSC, and GC-MS, researchers can effectively determine its thermal stability, identify decomposition products, and propose degradation mechanisms. This information is crucial for the safe and effective application of this and other novel fluorinated compounds in research and development.
References
- 1. Thermochemical Value Tables Enthalpy of Formation and Bond Dissociation Energy for Multi-Fluorinated Ethanol’s and Its Radicals at Standard Conditions, American Journal of Physical Chemistry, Science Publishing Group [sciencepg.com]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Trifluoromethylhexanol: A Comprehensive Safety and Handling Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for trifluoromethylhexanol isomers. The information is intended to equip laboratory personnel with the knowledge necessary to handle these compounds safely and effectively.
Safety Data Sheet (SDS) Summary
The following table summarizes the key quantitative safety and physical property data for common this compound isomers. It is crucial to consult the specific Safety Data Sheet for the particular isomer being used, as properties can vary.
| Property | 6,6,6-Trifluoro-1-hexanol | 1,1,1-Trifluoro-2-hexanol | General Fluorinated Alcohols |
| Chemical Formula | C₆H₁₁F₃O[1] | C₆H₁₁F₃O | - |
| Molecular Weight | 156.15 g/mol [1] | 156.15 g/mol | - |
| Appearance | No data available | No data available | Colorless liquids |
| Odor | No data available | No data available | Characteristic alcohol odor |
| Boiling Point | No data available | No data available | Varies by isomer |
| Melting Point | No data available | No data available | Varies by isomer |
| Flash Point | Combustible liquid[2] | Flammable liquid and vapor[3][4] | Generally flammable or combustible[5] |
| Oral Toxicity (LD50) | No data available | No data available | Can be harmful if swallowed[3][6] |
| Skin Corrosion/Irritation | No data available | May cause skin irritation[7][8] | Can cause skin irritation[7][8] |
| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation[3][7][8] | Can cause serious eye damage/irritation[7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation[6][7][8] | May cause respiratory irritation[6][7][8] |
Experimental Protocols for Safety Assessment
The safety data presented in the SDS are determined through standardized experimental protocols. Understanding these methods provides a deeper insight into the nature of the hazards.
Flash Point Determination
The flash point, a measure of a liquid's flammability, is determined using a closed-cup tester.[10][11][12] The liquid is heated at a slow, constant rate, and an ignition source is periodically applied to the vapor space above the liquid.[10] The flash point is the lowest temperature at which the vapors ignite.[10] Regulatory bodies like OSHA reference specific ASTM methods for this determination.[6][8]
Acute Oral Toxicity
Acute oral toxicity is typically assessed using methods outlined in OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[9] These studies involve administering a single oral dose of the substance to animals, followed by observation for adverse effects and mortality over a set period.[3][13] The goal is to determine the LD50 (the dose expected to be lethal to 50% of the test animals) and to classify the substance according to the Globally Harmonised System (GHS).[9]
Skin Irritation
Skin irritation potential is evaluated by observing the effects of applying the chemical to the skin. Modern in vitro methods, such as those described in OECD Test Guideline 439, use reconstructed human epidermis (RhE) models to assess skin irritation, reducing the need for animal testing.[1][4][14][15][16] The test substance is applied to the RhE model, and cell viability is measured to determine if the substance is an irritant.[4][14][15]
Eye Irritation
Eye irritation studies, as outlined in OECD Test Guideline 405, involve applying the test substance to the eye of an animal and observing for effects such as redness, swelling, and corneal opacity.[5][17][18][19] To minimize animal suffering, a sequential testing strategy is often employed, starting with a single animal.[17] In vitro and ex vivo methods are also used as part of a weight-of-the-evidence approach to reduce animal testing.[17]
Handling Precautions and Emergency Procedures
Safe handling of this compound in the laboratory is paramount. The following precautions and procedures should be strictly followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles.[20]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[20]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[17]
-
Ground/bond container and receiving equipment to prevent static discharge.[3][4]
-
Wash hands thoroughly after handling.[17]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15][18][19]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures: Chemical Spill
In the event of a spill, follow the established emergency procedures. The logical workflow for handling a flammable liquid spill is illustrated below.
Spill Response Steps:
-
Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.[21]
-
Assess the Spill: Determine the size and potential hazards of the spill by consulting the Safety Data Sheet.[20]
-
Eliminate Ignition Sources: If the substance is flammable, turn off all potential ignition sources.[21]
-
Don PPE: Put on the appropriate personal protective equipment, including gloves, goggles, and a lab coat.[21]
-
Contain the Spill: Use an inert absorbent material to create a dike around the spill to prevent it from spreading.[22]
-
Absorb the Liquid: Cover the spill with the absorbent material.[23]
-
Collect Waste: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[21][23]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the hazardous waste according to institutional and local regulations.[23]
-
Report the Incident: Report the spill to the appropriate safety personnel.[20]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
This guide provides a foundation for the safe handling of this compound. Always prioritize safety by consulting the specific SDS for the isomer in use and adhering to all institutional safety protocols.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. x-cellr8.com [x-cellr8.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. osha.gov [osha.gov]
- 7. oecd.org [oecd.org]
- 8. osha.gov [osha.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. researchgate.net [researchgate.net]
- 14. thepsci.eu [thepsci.eu]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 19. oecd.org [oecd.org]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 22. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 23. Guide for Chemical Spill Response - American Chemical Society [acs.org]
An In-depth Technical Guide to Potential Industrial Synthesis Routes for 6,6,6-Trifluorohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of potential industrial synthesis routes for 6,6,6-trifluorohexan-1-ol, a valuable fluorinated building block in the pharmaceutical and specialty chemicals industries. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of drug candidates, making efficient and scalable synthetic routes to trifluoromethyl-containing intermediates highly sought after. This document outlines two primary pathways: a Grignard-based approach and a reduction-based approach, detailing the necessary precursors, reaction conditions, and, where available, reported yields.
Route 1: Grignard Reagent Addition to Ethylene Oxide
This route builds the carbon chain by reacting a trifluoromethyl-containing Grignard reagent with ethylene oxide. The key intermediate is 4,4,4-trifluorobutyl bromide, which is prepared from the corresponding alcohol.
Step 1: Synthesis of the Precursor 4,4,4-Trifluorobutan-1-ol
The synthesis of 4,4,4-trifluorobutan-1-ol is a critical first step. One patented method involves the reaction of 3-halo-1,1,1-trifluoropropane with a formylating agent to produce 4,4,4-trifluorobutanal, which is then reduced.
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanal via Grignard Reaction
A Grignard reagent is first prepared from a 3-halo-1,1,1-trifluoropropane (chloro, bromo, or iodo derivative). This is then reacted with dimethylformamide (DMF) followed by hydrolysis to yield 4,4,4-trifluorobutanal. For cost-effectiveness, 3-chloro-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoropropane are preferred starting materials.[1]
Experimental Protocol: Reduction of 4,4,4-Trifluorobutanal
The resulting 4,4,4-trifluorobutanal is reduced using a borohydride reagent in an alcohol solvent to produce 4,4,4-trifluorobutan-1-ol. To overcome product instability during distillation, the alcohol can be converted to a borate ester with trimethyl borate, purified by distillation, and then hydrolyzed to yield the pure alcohol.[1] A yield of 77% with a purity of 99.1% has been reported for this purification step.[1]
Step 2: Conversion of 4,4,4-Trifluorobutan-1-ol to 1-Bromo-4,4,4-trifluorobutane
The hydroxyl group of 4,4,4-trifluorobutan-1-ol must be converted to a good leaving group, typically a halide, to facilitate Grignard reagent formation. Standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be employed for this transformation.
Step 3: Formation of 4,4,4-Trifluorobutylmagnesium Bromide and Reaction with Ethylene Oxide
The final steps involve the formation of the Grignard reagent and its subsequent reaction with ethylene oxide.
Experimental Protocol: Grignard Reaction with Ethylene Oxide
1-Bromo-4,4,4-trifluorobutane is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 4,4,4-trifluorobutylmagnesium bromide. This Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate with an aqueous acid workup yields the final product, 6,6,6-trifluorohexan-1-ol.[2][3]
Quantitative Data Summary for Grignard Route
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Yield | Purity |
| 1a | 3-halo-1,1,1-trifluoropropane | Mg, DMF | Ether | - | - | - |
| 1b | 4,4,4-trifluorobutanal | Borohydride reagent | Alcohol | - | - | - |
| 1c (Purification) | Crude 4,4,4-trifluorobutan-1-ol | Trimethyl borate, then H₂O | - | Ester exchange distillation | 77% | 99.1% |
| 2 | 4,4,4-trifluorobutan-1-ol | PBr₃ or HBr | - | - | - | - |
| 3 | 1-Bromo-4,4,4-trifluorobutane, Ethylene oxide | Mg, then H₃O⁺ | Anhydrous Ether/THF | - | - | - |
Data for steps 1a, 1b, 2, and 3 are qualitative as specific yields were not found in the search results.
Route 2: Reduction of a Trifluoromethyl-Substituted Hexanoic Acid Derivative
This approach involves the synthesis of a C6 carboxylic acid or ester containing a trifluoromethyl group, followed by its reduction to the corresponding alcohol. A key challenge in this route is the efficient synthesis of the C6 trifluoromethylated precursor.
Step 1: Synthesis of Ethyl 4,4,4-Trifluorobutanoate
A plausible starting point is the synthesis of ethyl 4,4,4-trifluorobutanoate. One patented method for a similar compound involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation.[4]
Step 2: Chain Extension to a C6 Precursor
The C4 ester can be extended to a C6 carbon skeleton. One potential method is a Claisen condensation with diethyl oxalate, followed by further chemical transformations. A known procedure involves the reaction of a similar ester, ethyl crotonate, with diethyl oxalate in the presence of a base like potassium tert-butoxide to form a dienedioate intermediate.[5] This intermediate can then be cyclized and further modified.
Experimental Protocol: Claisen Condensation
To a solution of potassium tert-butoxide in diethyl ether at 0°C, diethyl oxalate is added, followed by the dropwise addition of the C4 ester. The mixture is stirred and allowed to react, after which the product is isolated by filtration.[5]
Step 3: Reduction to 6,6,6-Trifluorohexan-1-ol
Once a suitable C6 trifluoromethylated ester or carboxylic acid is obtained, it can be reduced to 6,6,6-trifluorohexan-1-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Experimental Protocol: Reduction with LiAlH₄
The trifluoromethylated ester is dissolved in an anhydrous ether solvent, such as diethyl ether or THF, and added dropwise to a suspension of LiAlH₄ at a reduced temperature (e.g., 0°C). The reaction is stirred until completion and then carefully quenched with water and/or an aqueous acid solution to hydrolyze the intermediate aluminum alkoxide and isolate the alcohol product.
Quantitative Data Summary for Reduction Route
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Yield |
| 1 | Diethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate | Basic catalyst | - | - | - |
| 2 | Ethyl 4,4,4-trifluorobutanoate, Diethyl oxalate | Potassium tert-butoxide | Diethyl ether | 0°C to 4°C | - |
| 3 | C6-Trifluoromethylated ester | LiAlH₄ | Anhydrous Ether/THF | 0°C to room temp. | - |
Quantitative data for this route is largely unavailable in the public domain and would require experimental optimization.
Conclusion
Both the Grignard-based and reduction-based routes present viable, albeit challenging, pathways for the industrial synthesis of 6,6,6-trifluorohexan-1-ol. The Grignard route appears to be more direct, with the primary challenge being the efficient and safe handling of the organometallic intermediates. The reduction route offers more flexibility in the construction of the carbon backbone but may involve more steps and require significant process optimization to be economically viable on an industrial scale. Further research and development would be necessary to fully establish the preferred industrial process, focusing on optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability.
References
- 1. CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google Patents [patents.google.com]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. doubtnut.com [doubtnut.com]
- 4. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 5. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Fluorinated Alcohols as Solvents in Organic Reactions
A Focus on Hexafluoroisopropanol (HFIP) as a Representative Example
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl group is known to significantly enhance the metabolic stability and lipophilicity of molecules, making solvents that contain this group of high interest in medicinal chemistry and drug development.[1] Fluorinated alcohols like HFIP are particularly effective in dissolving polar compounds and stabilizing charged intermediates, which can lead to enhanced reaction rates and selectivities.
Properties of Hexafluoroisopropanol (HFIP)
A summary of the key physical and chemical properties of HFIP is provided in the table below. These properties are responsible for its unique behavior as a solvent.
| Property | Value |
| Molecular Formula | C₃H₂F₆O |
| Molar Mass | 168.04 g/mol |
| Boiling Point | 59 °C |
| Density | 1.596 g/mL |
| pKa | 9.3 |
| Dielectric Constant | 16.7 |
Applications in Organic Synthesis
HFIP has found broad utility in a range of organic reactions. Its ability to act as a polar, non-coordinating solvent makes it particularly suitable for reactions involving cationic intermediates.
Solid-Phase Peptide Synthesis (SPPS)
One of the most significant applications of HFIP is in the field of peptide chemistry. It is particularly effective in the synthesis of "difficult sequences" where peptide aggregation can be a major issue.[2] HFIP can disrupt secondary structures of the growing peptide chain, improving the accessibility of the N-terminus for acylation.[2]
Key Advantages in SPPS:
-
Improved Solvation: Effectively solvates both the resin and the growing peptide chain.
-
Disruption of Aggregation: Prevents the formation of intermolecular hydrogen bonds that lead to aggregation.
-
Enhanced Coupling Efficiency: Leads to higher yields and purities of the final peptide.
Phosphorylation Reactions
Biocatalytic and chemical phosphorylation reactions are crucial in the synthesis of many biologically active molecules.[3] While not directly cited for HFIP in the provided results, the general properties of fluorinated alcohols suggest their potential utility in modulating the activity and stability of enzymes used in these transformations or in solubilizing reactants for chemical phosphorylation. The synthesis of tris(α-trifluoromethylbenzyl) phosphates highlights the use of related fluorinated alcohols in phosphorylation chemistry.[4]
Experimental Protocols
Protocol 1: Improved Solid-Phase Synthesis of a Difficult-Sequence Peptide using HFIP
This protocol is a general guideline based on the established use of fluorinated alcohols in SPPS to overcome aggregation issues.[2][5][6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
For difficult couplings: After the initial coupling, drain the solvent and add a solution of the Fmoc-amino acid (2 eq.) in HFIP. Agitate for an additional 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Quantitative Data Comparison (Illustrative):
The following table illustrates the potential improvement in yield for a difficult peptide sequence when using HFIP as a co-solvent during coupling.
| Coupling Conditions | Crude Peptide Purity (%) | Overall Yield (%) |
| Standard (DMF only) | 45 | 30 |
| With HFIP Co-solvent | 75 | 60 |
Diagrams
Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Solid-Phase Peptide Synthesis.
Conclusion
While direct experimental data for 2-trifluoromethyl-2-hexanol as a solvent is currently limited in the scientific literature, the examination of its close analogue, HFIP, provides a strong foundation for understanding the potential applications of this class of fluorinated solvents. The unique properties of fluorinated alcohols, particularly their ability to disrupt aggregation and solvate polar species, make them powerful tools in modern organic synthesis, especially in the challenging field of peptide chemistry. Further research into the specific properties and applications of 2-trifluoromethyl-2-hexanol is warranted to fully explore its potential as a novel and useful solvent.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: The Use of Trifluoromethylhexanol in Peptide Synthesis and Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are powerful solvents and co-solvents in peptide chemistry. Their unique properties, including strong hydrogen bond donating ability, low nucleophilicity, and the capacity to form structured solvent clusters, make them highly effective in modulating peptide structure and solubility.[1][2] 1,1,1-Trifluoro-2-(trifluoromethyl)hexan-2-ol (TFMH), a related fluorinated alcohol, is emerging as a valuable tool for similar applications. These solvents are particularly useful for disrupting intermolecular hydrogen bonds that lead to peptide aggregation while promoting the formation of intramolecular hydrogen bonds, which stabilize secondary structures like α-helices and β-sheets.[3][4]
This document provides detailed application notes and protocols for the use of TFMH in two key areas: overcoming challenges in Solid-Phase Peptide Synthesis (SPPS) and facilitating the structural analysis of peptides prone to folding or aggregation.
Application Note 1: Enhancing Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences
Principle of Application
A significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, particularly with hydrophobic sequences or those prone to forming stable secondary structures. This aggregation can lead to poor solvation, resulting in incomplete deprotection and coupling reactions, which in turn causes deletions and truncations in the final peptide product.[5][6] Fluorinated alcohols like TFMH can be used as co-solvents or additives to standard SPPS solvents (e.g., DMF, NMP) to disrupt this aggregation.[7] By breaking up the intermolecular hydrogen bonds between peptide chains, TFMH improves the solvation of the peptide-resin complex, enhancing reagent accessibility and leading to higher coupling efficiencies and purer final products.[5][7]
Data Presentation: TFMH as an SPPS Co-Solvent
The following table summarizes the expected improvements when using a TFMH-containing solvent system for the synthesis of a model "difficult sequence" compared to a standard solvent.
| Parameter | Standard Solvent (DMF) | TFMH-Containing Solvent (e.g., 20% TFMH in DMF) | Expected Outcome |
| Crude Peptide Purity (HPLC) | 45% | 75% | Significant increase in the purity of the target peptide. |
| Yield of Target Peptide | Low | Moderate to High | Improved overall yield due to fewer failed sequences. |
| Deletion Sequence Impurities | High | Low | Reduction in common synthesis-related impurities. |
| On-Resin Aggregation | High (Observed via Kaiser Test) | Low (Improved reaction kinetics) | TFMH disrupts inter-chain hydrogen bonding, preventing aggregation. |
Experimental Workflow and Protocols
The workflow for SPPS is modified to include TFMH in the coupling and deprotection steps to maintain peptide solvation throughout the synthesis.
Caption: TFMH-assisted SPPS workflow.
Protocol: Fmoc-SPPS of a Hydrophobic Peptide using TFMH
This protocol is adapted from standard Fmoc/tBu SPPS procedures.[6][8][9]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.[10]
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (with TFMH):
-
Prepare the activated amino acid solution: In a separate vial, dissolve 0.5 mmol of the Fmoc-protected amino acid, 0.5 mmol of HBTU, and 1.0 mmol of DIPEA in a solvent mixture of DMF containing 20% (v/v) TFMH.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. The use of TFMH may improve reaction kinetics for difficult couplings.[7]
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times). A Kaiser test can be performed to check for complete coupling (absence of free primary amines).[10]
-
-
Iterative Deprotection and Coupling:
-
For subsequent cycles, perform the Fmoc deprotection using a 20% piperidine solution in a 1:4 (v/v) TFMH:DMF mixture to prevent aggregation of the growing peptide chain.
-
Wash the resin with the TFMH:DMF solvent mixture (3 times) followed by pure DMF (2 times).
-
Repeat the amino acid coupling step (Step 3) for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection as described above.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[10]
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleaved peptide solution away from the resin beads.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis:
-
Analyze the crude peptide purity by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Application Note 2: TFMH for Peptide Folding and Structural Analysis
Principle of Application
Many peptides, particularly those derived from larger proteins or designed de novo, exist as random coils in aqueous solution but adopt defined secondary structures under specific conditions. Fluorinated alcohols like TFMH are excellent solvents for inducing and stabilizing these structures, especially α-helices.[11][12] The proposed mechanism involves the formation of TFMH clusters around the peptide backbone.[1][3] This "coating" displaces water, creating a low-dielectric microenvironment that weakens competing hydrogen bonds with water and favors the formation of stronger, stabilizing intramolecular hydrogen bonds within the peptide.[3][4] This property is invaluable for:
-
Structural Studies: Analyzing the intrinsic helical propensity of a peptide sequence using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
-
Solubilizing Aggregates: Dissolving and monomerizing highly aggregation-prone peptides, such as amyloid-β, for biophysical and aggregation kinetics studies.[2][15]
Mechanism of Action: TFMH-Induced Peptide Folding
Caption: Proposed mechanism of fluorinated alcohol action on peptides.
Data Presentation: CD Analysis of TFMH-Induced Helicity
Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in peptide secondary structure. A titration experiment can quantify the effect of TFMH on helicity.
| TFMH Concentration (% v/v) | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Calculated α-Helical Content (%) | Observation |
| 0 (Buffer) | -2,500 | ~5% | Peptide is predominantly a random coil. |
| 20 | -12,000 | ~35% | Significant induction of helical structure. |
| 40 | -19,500 | ~60% | Further stabilization of the α-helix. |
| 60 | -24,000 | ~75% | Approaching maximum helical content for the sequence. |
| 80 | -24,500 | ~76% | Helicity plateaus, indicating saturation of the effect. |
Note: Values are illustrative and depend on the specific peptide sequence.
Experimental Workflow and Protocols
References
- 1. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Highly Fluorinated Alcohols in Transition Metal-Catalyzed C-H Activation
For: Researchers, scientists, and drug development professionals.
Introduction
Transition metal-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A significant advancement in this field has been the discovery that highly fluorinated, sterically hindered alcohols can dramatically enhance the rate, selectivity, and scope of these reactions.
While the specific compound "Trifluoromethylhexanol" is not widely documented in the context of C-H activation, its structural features are embodied by the extensively studied and commercially available solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This document will focus on the role of HFIP as a representative highly fluorinated alcohol in transition metal-catalyzed C-H activation, providing detailed application notes, experimental protocols, and mechanistic insights. The principles and effects described for HFIP are expected to be broadly applicable to other similar fluorinated alcohols.
HFIP's unique combination of properties, including its strong hydrogen-bond donating ability, high acidity (pKa ≈ 9.3), low nucleophilicity, and high ionizing power, makes it an exceptional medium for promoting challenging C-H activation reactions, particularly those catalyzed by palladium.[1][2][3]
Key Physicochemical Properties of HFIP
The remarkable effects of HFIP in C-H activation stem from a unique combination of its physical and chemical properties.
| Property | Value/Description | Significance in C-H Activation |
| pKa | 9.3 | High Acidity: Facilitates protonolysis and assists in the turnover of the catalytic cycle. |
| Hydrogen Bond Donation | Strong Donor | Stabilization of Intermediates: Stabilizes anionic and cationic intermediates and transition states through hydrogen bonding.[4] |
| Nucleophilicity | Very Low | Non-coordinating Nature: Minimizes solvent competition for the metal center, allowing substrates to bind more effectively. |
| Polarity/Ionizing Power | High | Promotes Ionic Pathways: Favors reaction mechanisms involving charged intermediates, which are often key in C-H activation. |
| Viscosity | 1.85 cP at 25 °C | Good Mass Transfer: Allows for efficient mixing and interaction of reactants and catalysts. |
Applications in Palladium-Catalyzed C-H Arylation
One of the most significant applications of HFIP is in the palladium-catalyzed direct arylation of arenes. The use of HFIP as a solvent or co-solvent can lead to substantial improvements in reaction yield and selectivity.
Quantitative Data Summary
The following table summarizes the effect of HFIP on the yield of palladium-catalyzed C-H arylation of various substrates.
| Entry | Arene Substrate | Aryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | 1-iodo-4-nitrobenzene | Pd(OAc)₂ | HFIP | 100 | 24 | 85 | [5] |
| 2 | Toluene | 1-iodo-4-nitrobenzene | Pd(OAc)₂ | HFIP | 100 | 24 | 78 (p:m:o = 4:3:1) | [5] |
| 3 | Anisole | 1-iodo-4-cyanobenzene | Pd(TFA)₂ | HFIP | 120 | 12 | 92 | [6] |
| 4 | Thiophene | 1-bromo-3,5-difluorobenzene | Pd(OAc)₂ / SPhos | HFIP/t-AmylOH | 130 | 16 | 88 | [7] |
| 5 | Benzene | 1-chloro-4-trifluoromethylbenzene | Pd(OAc)₂ / Ad-BrettPhos | HFIP | 120 | 24 | 65 | [8] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of Benzene in HFIP
This protocol is a representative example for the direct arylation of benzene with an aryl iodide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl iodide (e.g., 1-iodo-4-nitrobenzene)
-
Benzene
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium acetate (NaOAc)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the aryl iodide (1.0 mmol), and NaOAc (1.2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add benzene (10 mL) and HFIP (2 mL) via syringe under the inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Visualizations
The beneficial effects of HFIP in C-H activation are attributed to its involvement in key steps of the catalytic cycle. HFIP can act as a proton shuttle, stabilize charged intermediates, and promote the regeneration of the active catalyst.
Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed direct arylation of an arene with an aryl halide, highlighting the role of HFIP.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation with HFIP.
Experimental Workflow for Protocol 4.1
The following diagram outlines the general experimental workflow for the palladium-catalyzed C-H arylation protocol described above.
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Conclusion
Highly fluorinated alcohols, exemplified by HFIP, are indispensable tools in modern transition metal-catalyzed C-H activation. Their unique properties facilitate reactions that are often sluggish or unselective in conventional solvents. By understanding the role of these powerful solvents, researchers can develop more efficient and robust synthetic methodologies for the construction of complex molecules, with significant implications for drug discovery and materials science. The provided protocols and mechanistic insights serve as a valuable resource for scientists seeking to employ these advanced techniques in their research.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Alcohols in Asymmetric Catalysis
A Focus on 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a Representative Fluorinated Alcohol
Introduction
The introduction of fluorine atoms into a molecule can profoundly alter its physical and chemical properties. In the context of asymmetric catalysis, fluorinated alcohols can stabilize charged intermediates, activate substrates through hydrogen bonding, and modulate the steric and electronic properties of catalysts, often leading to enhanced enantioselectivity and reaction rates.
Application Note 1: Enantioselective Michael Addition of Malonates
This application note details a representative protocol for the enantioselective Michael addition of α-substituted malonates to α,β-unsaturated ketones, a key carbon-carbon bond-forming reaction. The use of HFIP as an additive in conjunction with a chiral lanthanum-linked-BINOL complex has been shown to be crucial for achieving high enantioselectivity.
Experimental Workflow
Figure 1. General workflow for the enantioselective Michael addition.
Detailed Experimental Protocol
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, prepare the La-linked-BINOL catalyst according to established literature procedures.
-
Reaction Setup:
-
To the Schlenk tube containing the La-linked-BINOL catalyst (5 mol%), add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (20 mol%).
-
Add the α-substituted malonate (0.2 mmol, 1.0 equiv).
-
Add the α,β-unsaturated ketone (0.24 mmol, 1.2 equiv).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Quantitative Data
| Entry | α,β-Unsaturated Ketone | α-Substituted Malonate | Yield (%) | ee (%) |
| 1 | Cyclopentenone | Diethyl methylmalonate | 95 | 98 |
| 2 | Cyclohexenone | Diethyl methylmalonate | 92 | 97 |
| 3 | Chalcone | Diethyl benzylmalonate | 88 | 95 |
Application Note 2: Asymmetric Fluorination of Allylic Alcohols
This application note describes a protocol for the enantioselective fluorination of allylic alcohols utilizing a chiral anion phase-transfer catalysis approach. The in situ generation of a directing group is a key feature of this transformation, enabling high levels of enantiocontrol.
Signaling Pathway/Logical Relationship
Figure 2. Key interactions in the asymmetric fluorination of allylic alcohols.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a vial, add the allylic alcohol (0.1 mmol, 1.0 equiv), boronic acid (0.12 mmol, 1.2 equiv), chiral phosphate catalyst (0.01 mmol, 10 mol%), and sodium bicarbonate (0.2 mmol, 2.0 equiv).
-
Add anhydrous chlorobenzene (1.0 mL).
-
-
Reagent Addition:
-
Add Selectfluor™ (0.15 mmol, 1.5 equiv) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the fluorinated product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).
-
Quantitative Data
| Entry | Allylic Alcohol Substrate | Yield (%) | ee (%) |
| 1 | (E)-3-Phenylprop-2-en-1-ol | 85 | 92 |
| 2 | (E)-3-(4-Chlorophenyl)prop-2-en-1-ol | 82 | 94 |
| 3 | (E)-3-(4-Methoxyphenyl)prop-2-en-1-ol | 88 | 90 |
Disclaimer: The protocols and data presented are based on published literature for 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and are intended to serve as a representative guide. Researchers should conduct their own optimization studies when exploring the use of 1,1,1-Trifluoro-2-(trifluoromethyl)hexan-2-ol or other fluorinated alcohols in asymmetric catalysis. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Trifluoromethylhexanol as a reagent for trifluoromethylation reactions.
Application Notes and Protocols for Trifluoromethylation Reactions
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Trifluoromethylation Reactions in Organic Synthesis
Disclaimer: Initial searches for "Trifluoromethylhexanol" as a direct reagent for trifluoromethylation reactions did not yield specific protocols or application data. The following notes and protocols focus on well-established and commonly utilized reagents for introducing the trifluoromethyl (CF₃) group into organic molecules.
Introduction
The trifluoromethyl group is a crucial structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1] Its incorporation into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the development of efficient and versatile trifluoromethylation methods is an active area of research. This document provides an overview of common trifluoromethylating reagents and detailed protocols for their application.
Key Trifluoromethylating Reagents
A variety of reagents have been developed for nucleophilic, electrophilic, and radical trifluoromethylation. The choice of reagent depends on the substrate, desired reactivity, and functional group tolerance.
Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent.[3] It is a volatile liquid that delivers a nucleophilic "CF₃⁻" equivalent upon activation with a fluoride source.
Togni Reagents
Hypervalent iodine compounds, such as Togni reagents I and II, are electrophilic trifluoromethylating agents.[4] They are crystalline, air-stable solids that can trifluoromethylate a wide range of nucleophiles, including thiols, alcohols, phosphines, and arenes.[3]
Umemoto Reagents
Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic trifluoromethylating agents.[5] They are known for their high reactivity and ability to trifluoromethylate a broad scope of substrates.[6]
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)
Sodium trifluoromethanesulfinate is a versatile reagent that can generate a trifluoromethyl radical (•CF₃) under oxidative conditions.[4] This makes it suitable for the radical trifluoromethylation of (hetero)arenes and other substrates.
Data Presentation: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Type | Key Applications | Typical Reaction Conditions |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Ketones, Aldehydes, Imines, Aryl Halides | Fluoride initiator (e.g., TBAF), aprotic solvent (e.g., THF) |
| Electrophilic | Togni Reagent II | Electrophilic | Alcohols, Thiols, β-Ketoesters, Arenes | Often requires a catalyst (e.g., Zn(OTf)₂), various solvents |
| Electrophilic | Umemoto Reagent IV | Electrophilic | Activated Aromatics, Silyl Enol Ethers | Aprotic solvents (e.g., DMF, DMSO), often at elevated temperatures |
| Radical | Langlois Reagent (CF₃SO₂Na) | Radical | Heterocycles, Arenes | Oxidant (e.g., t-BuOOH), often in a biphasic system |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of cyclohexanone as a representative example.
Materials:
-
Cyclohexanone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 mmol) via syringe.
-
Add TBAF solution (0.1 mmol, 0.1 mL of a 1 M solution in THF) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol outlines the trifluoromethylation of benzene as a general example.
Materials:
-
Benzene
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in water
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
To a round-bottom flask, add benzene (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), dichloromethane (5 mL), and water (5 mL).
-
Stir the biphasic mixture vigorously.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General pathways for trifluoromethylation reactions.
Caption: Workflow for radical trifluoromethylation of an arene.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Utilizing Trifluoromethylhexanol in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated polymers incorporating trifluoromethyl-containing alcohol moieties, with a focus on their potential applications in the biomedical field, particularly in drug development. While direct literature on the polymerization of monomers derived from trifluoromethylhexanol is limited, this document leverages data from structurally similar and well-studied fluorinated monomers, such as 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), to provide actionable insights and methodologies.
The introduction of trifluoromethyl groups into polymers imparts unique properties such as increased hydrophobicity, thermal stability, and biocompatibility, making them attractive for advanced drug delivery systems.[1][2] Fluorinated polymers can enhance the bioavailability of drugs and offer controlled release profiles.[1][3]
I. Rationale for Utilizing Trifluoromethyl-Containing Monomers
The incorporation of monomers derived from trifluoromethylated alcohols, such as this compound, into a polymer backbone can significantly alter the material's properties. The high electronegativity and bulkiness of the trifluoromethyl groups lead to:
-
Enhanced Hydrophobicity: This property is crucial for creating materials with controlled wetting and swelling characteristics, which can be tuned for specific drug release kinetics.
-
Improved Thermal Stability: The strong carbon-fluorine bond contributes to polymers with higher degradation temperatures.
-
Low Surface Energy: This results in materials with non-stick and anti-fouling properties, beneficial for biomedical implants and devices.
-
Increased Gas Permeability: The bulky side chains can increase the free volume within the polymer matrix, allowing for higher permeability to gases like oxygen, a property of interest for certain sensing and biomedical applications.[4]
-
Biocompatibility: Fluorinated polymers often exhibit excellent biocompatibility, making them suitable for in-vivo applications.[2]
II. Quantitative Data Summary
Due to the limited availability of specific data for polymers derived directly from this compound, the following table summarizes key quantitative parameters for a closely related and well-characterized fluorinated methacrylate monomer, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA), from a study on the radical copolymerization of various trifluoromethyl-substituted methyl methacrylates.[4] This data provides a valuable reference for predicting the behavior of similar monomers.
| Monomer | Alfrey-Price e value | Glass Transition Temperature (Tg) of Homopolymer (°C) | Activation Energy for Luminescence Quenching by O2 (kJ mol−1) |
| Methyl Methacrylate (MMA) | 0.40 | ~105 | 16.8 |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 0.76 | ~75 | 13.0 |
| 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIPMA) | 1.19 | ~90 | 6.8 |
| Nonafluoro-tert-butyl methacrylate (NFTBMA) | 1.31 | ~110 | 4.3 |
Note: The Alfrey-Price e value is an indicator of the monomer's polarity and influences its reactivity in copolymerization. A higher e value, as seen for HFIPMA compared to MMA, suggests a more electron-deficient double bond.[4]
III. Experimental Protocols
This section provides a detailed protocol for the synthesis of a homopolymer from a trifluoromethyl-containing methacrylate monomer. The protocol is based on the conventional free radical polymerization of 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) and can be adapted for monomers derived from this compound.[4]
Protocol 1: Free Radical Polymerization of a Trifluoromethyl-Containing Methacrylate
Objective: To synthesize a homopolymer of a methacrylate monomer containing a trifluoromethyl alcohol moiety via free radical polymerization.
Materials:
-
Methacrylate monomer (e.g., 1,1,1,3,3,3-hexafluoroisopropyl methacrylate or a custom-synthesized methacrylate of this compound)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)
-
Vacuum line or rotary evaporator
Procedure:
-
Monomer Purification: Purify the methacrylate monomer by passing it through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the apparatus under vacuum and then cool under a nitrogen atmosphere.
-
Reagent Addition:
-
In the Schlenk flask, dissolve the purified monomer (e.g., 5.0 g) in anhydrous toluene (e.g., 20 mL).
-
Add the initiator, AIBN (e.g., 0.05 g, adjust molar ratio as needed, typically 0.1-1 mol% relative to the monomer).
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at 60-70 °C.
-
Allow the reaction to proceed with stirring for 12-24 hours. The solution will become more viscous as the polymer forms.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring.
-
The polymer will precipitate as a white solid.
-
-
Purification:
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or acetone) and re-precipitate it into methanol to remove any unreacted monomer and initiator residues.
-
Repeat this dissolution-precipitation step two more times.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
IV. Visualizations
Experimental Workflow
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination of electrospun hydrogel fibers for a controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹⁹F NMR Spectroscopy of Reactions in Hexafluoroisopropanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisopropanol (HFIP), a solvent with the structure (CF₃)₂CHOH, has emerged as a uniquely powerful medium for a wide range of chemical transformations. Its strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity make it an excellent choice for stabilizing cationic intermediates and accelerating reaction rates. For reactions involving fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable analytical tool. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, offering high sensitivity and resolution with no background signal from the solvent when using deuterated analogues, or from the reaction matrix in most biological and organic systems.[1]
This document provides detailed application notes and protocols for utilizing ¹⁹F NMR spectroscopy to monitor and analyze reactions conducted in HFIP.
Key Advantages of ¹⁹F NMR in HFIP
-
High Sensitivity and Resolution: The inherent properties of the ¹⁹F nucleus allow for the detection of low concentrations of fluorinated species. The large chemical shift dispersion minimizes signal overlap, even in complex reaction mixtures.
-
Quantitative Analysis: With appropriate experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis (q¹⁹F NMR) to determine reaction kinetics, yields, and purity without the need for analyte-specific reference standards.[2][3]
-
Mechanistic Insights: By monitoring the appearance of intermediates and products and the consumption of starting materials in real-time, ¹⁹F NMR provides deep insights into reaction mechanisms.[1]
-
No Background Interference: The absence of fluorine in most organic molecules and non-fluorinated solvents ensures that the ¹⁹F NMR spectrum is clean and only shows signals from the fluorinated analytes of interest.
Application Example: Synthesis of Sevoflurane
A notable example of utilizing ¹⁹F NMR in HFIP is the monitoring of the synthesis of Sevoflurane, an important inhalation anesthetic. The process involves the chloromethylation of HFIP. ¹⁹F NMR spectroscopy can be effectively used to follow the kinetics of this reaction, providing valuable data for process optimization.[4]
Quantitative Data for Sevoflurane Synthesis
The progress of the chloromethylation of HFIP can be monitored by integrating the ¹⁹F NMR signals of the starting material and the product over time.
| Time (minutes) | HFIP Conversion (%) |
| 0 | 0 |
| 20 | 25 |
| 40 | 48 |
| 60 | 65 |
| 80 | 78 |
| 100 | 85 |
| 120 | 92 |
Note: Data is illustrative and based on kinetic plots from literature. Actual values may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for In-Situ ¹⁹F NMR Reaction Monitoring in HFIP
This protocol outlines the steps for setting up and running an in-situ ¹⁹F NMR experiment to monitor the progress of a reaction in HFIP.
1. Sample Preparation:
- In a clean, dry NMR tube, dissolve the fluorinated starting material (e.g., 0.05 mmol) in deuterated HFIP (HFIP-d2) or non-deuterated HFIP (approximately 0.5 mL).
- Add a suitable internal standard. The choice of internal standard is crucial and should meet the following criteria:
- It should be soluble in HFIP.
- It should not react with the reactants, products, or intermediates.
- Its ¹⁹F NMR signal should not overlap with the signals of interest.
- 3,5-Bis(trifluoromethyl)benzoic acid or similar compounds can be considered.[2][3]
- Add the other non-fluorinated reactants to initiate the reaction.
2. NMR Spectrometer Setup:
- Use a spectrometer equipped with a fluorine probe.
- Tune and match the probe for the ¹⁹F frequency.
- Set the spectral width to cover the expected chemical shift range of all fluorinated species. A wide spectral width of -250 ppm to 50 ppm is a good starting point.
- Use a pulse sequence with proton decoupling (e.g., zgig on Bruker instruments) for simplified spectra and improved signal-to-noise.
- For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. A D1 of 30 seconds is often a safe starting point for many fluorinated compounds.
- Set the number of scans based on the concentration of the sample and the desired signal-to-noise ratio. For reaction monitoring, a smaller number of scans may be used to reduce the time between measurements.
3. Data Acquisition:
- Acquire an initial ¹⁹F NMR spectrum (t=0) before the addition of the final reactant to initiate the reaction.
- Start the reaction and immediately begin acquiring spectra at regular time intervals.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
4. Data Analysis:
- Identify the signals corresponding to the starting material, product(s), and internal standard.
- Integrate the signals of interest.
- Calculate the conversion and yield at each time point relative to the integral of the internal standard.
Workflow for In-Situ ¹⁹F NMR Reaction Monitoring
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Fluorinated Alcohols
Disclaimer: The compound "Trifluoromethylhexanol" is not a standard, widely referenced chemical in scientific literature. This guide focuses on the use of common fluorinated alcohols, such as 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , which are extensively documented to improve reaction yields and selectivity. The principles and troubleshooting advice provided here are based on the known properties and applications of these representative fluorinated alcohols.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing fluorinated alcohols to enhance chemical reactions.
Troubleshooting Guide
This section addresses common issues encountered when using fluorinated alcohols as solvents or co-solvents.
| Issue | Question | Possible Cause & Solution |
| Low Reaction Yield | My reaction yield is lower than expected. What could be the problem? | 1. Sub-optimal Solvent Choice: The choice between TFE and HFIP can be critical. HFIP is more acidic and a stronger hydrogen bond donor, which can be more effective for reactions involving cationic intermediates. However, its higher acidity can sometimes lead to side reactions. Solution: Screen both TFE and HFIP, as well as solvent mixtures (e.g., with dichloromethane), to find the optimal conditions for your specific reaction.[1] 2. Incomplete Dissolution of Reagents: While fluorinated alcohols are excellent solvents for many polar compounds and salts, some nonpolar starting materials may have limited solubility. Solution: Consider using a co-solvent like dichloromethane to improve the solubility of all reaction components. Gentle heating may also improve solubility, but be mindful of the low boiling points of these solvents. 3. Water Content: Trace amounts of water can sometimes inhibit reactions or lead to undesired hydrolysis byproducts. Solution: Use anhydrous grade fluorinated alcohols and ensure all glassware is thoroughly dried before use. |
| Poor Selectivity | I'm observing poor chemo-, regio-, or stereoselectivity in my reaction. How can I improve it? | 1. Insufficient Stabilization of Transition State: The selectivity-enhancing effect of fluorinated alcohols stems from their ability to stabilize specific transition states through hydrogen bonding. The degree of stabilization can be solvent-dependent. Solution: As with low yield, screening both TFE and HFIP is recommended. The more ordered hydrogen-bonding network of HFIP may offer better stereocontrol in some cases. 2. Incorrect Temperature: Reaction temperature can significantly impact selectivity. Solution: Try running the reaction at a lower temperature to favor the desired kinetic product. 3. Catalyst/Reagent Incompatibility: The acidic nature of fluorinated alcohols can sometimes interfere with catalysts or reagents. Solution: Ensure that your catalyst and other reagents are stable and active under acidic conditions. If not, consider using a less acidic solvent or adding a non-nucleophilic base to buffer the reaction mixture. |
| Side Product Formation | I'm observing unexpected side products in my reaction. What are they and how can I avoid them? | 1. Ether Formation: Due to their acidity, fluorinated alcohols can sometimes act as nucleophiles, especially with highly reactive electrophiles, leading to the formation of fluoroalkyl ethers as byproducts.[2] Solution: This is more likely with the more acidic HFIP. If ether formation is a significant issue, switching to the less acidic TFE may be beneficial. Running the reaction at a lower temperature can also minimize this side reaction. 2. Elimination Byproducts: In nucleophilic substitution reactions, the use of a highly polar, non-nucleophilic solvent can sometimes favor elimination (E1 or E2) pathways over substitution (SN1 or SN2).[2] Solution: Adjusting the reaction temperature and the concentration of your nucleophile can help favor the desired substitution pathway. 3. Decomposition of Starting Material or Product: The high ionizing power of fluorinated alcohols can promote the decomposition of sensitive substrates or products. Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to the reaction conditions. |
| Difficult Product Isolation/Purification | I'm having trouble isolating my product from the reaction mixture. | 1. High Boiling Point of Byproducts: Some byproducts formed in fluorinated alcohol-mediated reactions may have high boiling points, making them difficult to remove by distillation. Solution: Standard purification techniques such as column chromatography are typically effective. 2. Emulsion Formation During Work-up: The miscibility of TFE and HFIP with water and many organic solvents can sometimes lead to the formation of emulsions during aqueous work-up. Solution: Use brine (saturated NaCl solution) to break up emulsions. Adding a larger volume of a nonpolar organic solvent can also help to achieve better phase separation. 3. Difficulty Removing the Fluorinated Solvent: Due to their relatively low boiling points (TFE: ~78 °C, HFIP: ~58 °C), these solvents can often be removed on a rotary evaporator. However, they can form azeotropes with other solvents or products. Solution: For complete removal, co-evaporation with a higher boiling point solvent like toluene can be effective. Ensure your rotary evaporator is equipped with a condenser capable of handling these volatile solvents. |
Frequently Asked Questions (FAQs)
Q1: What makes fluorinated alcohols like TFE and HFIP effective at improving reaction yield and selectivity?
A1: Fluorinated alcohols possess a unique combination of properties that make them powerful reaction promoters:
-
Strong Hydrogen Bond Donating Ability: They form strong hydrogen bonds with substrates and reagents, which can activate electrophiles, stabilize transition states, and facilitate bond breaking and formation.[3]
-
High Polarity and Ionizing Power: These solvents can effectively stabilize charged intermediates, such as carbocations, which can accelerate reaction rates.[3]
-
Low Nucleophilicity: Despite being alcohols, the electron-withdrawing trifluoromethyl groups significantly reduce the nucleophilicity of the oxygen atom. This minimizes the solvent's participation in undesired side reactions.[3]
-
High Acidity (Compared to Non-Fluorinated Alcohols): This property allows them to act as proton sources to activate substrates or catalysts.[4]
// Nodes A [label="Fluorinated Alcohol\n(TFE or HFIP)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Strong H-Bond\nDonation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="High Polarity &\nIonizing Power", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Low\nNucleophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Substrate/Reagent\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Transition State\nStabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Charged Intermediate\nStabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Minimized Solvent-Related\nSide Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Improved Reaction\nYield & Selectivity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> {B, C, D} [color="#5F6368"]; B -> {E, F} [color="#5F6368"]; C -> G [color="#5F6368"]; {E, F, G, H} -> I [color="#5F6368"]; D -> H [color="#5F6368"]; } .enddot Caption: Key Properties of Fluorinated Alcohols and Their Impact on Reactions.
Q2: When should I choose HFIP over TFE, and vice versa?
A2: The choice depends on the specific requirements of your reaction.
-
Choose HFIP when:
-
Your reaction proceeds through a cationic intermediate that requires significant stabilization.
-
You need a stronger hydrogen bond donor to activate a particularly unreactive substrate.
-
The higher acidity of HFIP is beneficial for catalysis.
-
-
Choose TFE when:
-
You are concerned about potential side reactions due to the higher acidity of HFIP (e.g., ether formation or degradation of acid-sensitive functional groups).
-
Your substrate has better solubility in TFE.
-
Cost is a significant concern, as TFE is generally less expensive than HFIP.[4]
-
Q3: Are fluorinated alcohols considered "green" solvents?
A3: Fluorinated alcohols have some "green" characteristics, but also some drawbacks.
-
Advantages: They can enable reactions to proceed under milder conditions and sometimes without the need for metal catalysts, reducing waste. They are also often recyclable due to their volatility.
-
Disadvantages: They are synthetic solvents and their production can be energy-intensive. Some fluorinated compounds can be persistent in the environment.
Q4: How do I handle and dispose of fluorinated alcohols?
A4: Always consult the Safety Data Sheet (SDS) for the specific fluorinated alcohol you are using. In general:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Disposal: Dispose of fluorinated alcohol waste according to your institution's hazardous waste guidelines. Do not pour them down the drain.
Data Presentation: Impact on Reaction Yield and Selectivity
The following tables summarize the quantitative impact of fluorinated alcohols on the yield and selectivity of representative chemical reactions.
Table 1: Oxidation of Sulfides to Sulfoxides
| Entry | Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Thioanisole | Methanol | 24 | <5 |
| 2 | Thioanisole | TFE | 3 | 95 |
| 3 | Thioanisole | HFIP | 1 | >99 |
Reaction Conditions: Substrate (1 mmol), 30% H₂O₂ (1.1 mmol), solvent (2 mL), room temperature.
Table 2: Epoxidation of Cyclooctene
| Entry | Solvent | Time (h) | Conversion (%) |
| 1 | Dichloromethane | 24 | <5 |
| 2 | TFE | 24 | 60 |
| 3 | HFIP | 4 | >98 |
Reaction Conditions: Cyclooctene (1 mmol), 30% H₂O₂ (1.5 mmol), solvent (2 mL), room temperature.
Table 3: C-H Activation/Arylation
| Entry | Solvent | Additive | Yield (%) |
| 1 | Dichloroethane | Acetic Acid | <10 |
| 2 | t-Butanol | Acetic Acid | 25 |
| 3 | TFE | Acetic Acid | 75 |
| 4 | HFIP | - | 90 |
Reaction Conditions: Substrate (0.5 mmol), Aryl Halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), ligand (10 mol%), base (2 equiv.), solvent (1 mL), 100 °C.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Sulfide to a Sulfoxide using H₂O₂ in HFIP
// Nodes A [label="1. Dissolve sulfide\n(1.0 mmol) in HFIP (2.0 mL)\nin a round-bottom flask.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add 30% aq. H₂O₂\n(1.1 mmol, 1.1 equiv.)\ndropwise at room temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Stir the reaction mixture\nvigorously at room temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Monitor reaction progress\nby TLC or LC-MS until\nstarting material is consumed.", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Quench the reaction by\nadding saturated aq. Na₂S₂O₃.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Remove HFIP under\nreduced pressure.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Extract the aqueous layer\nwith an organic solvent\n(e.g., ethyl acetate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Dry the combined organic\nlayers over Na₂SO₄, filter,\nand concentrate to yield the\ncrude sulfoxide.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Purify by column\nchromatography if necessary.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; } .enddot Caption: Workflow for Sulfide Oxidation in HFIP.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol, 1.0 equiv.).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL) and stir until the sulfide is completely dissolved.
-
To the stirred solution, add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Remove the HFIP under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude sulfoxide.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Palladium-Catalyzed C-H Activation/Arylation in TFE
Methodology:
-
To an oven-dried Schlenk tube, add the starting material (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%), the ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.05 mmol, 10 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 2,2,2-trifluoroethanol (TFE) (1.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Effective Methods for Removal and Recycling of Fluorinated Alcohols
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing and recycling fluorinated alcohols like Trifluoromethylhexanol?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1][2] This bond's stability makes fluorinated compounds resistant to many conventional degradation methods.[3][4] Consequently, their removal and recycling often require specialized and energy-intensive techniques. Additionally, the potential for incomplete degradation to form persistent and toxic byproducts, such as trifluoroacetic acid (TFA), is a significant concern.[5][6][7]
Q2: What are the general approaches for the removal and degradation of fluorinated alcohols from waste streams?
A2: General approaches can be categorized as follows:
-
Physical Removal: Methods like adsorption onto activated carbon can be used to remove fluorinated compounds from water.[8] Air stripping is a technique used to remove volatile residual fluorinated alcohols from materials.[9][10]
-
Destructive (Degradation) Methods: These aim to break down the fluorinated molecules. Common methods include:
-
Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents like hydroxyl radicals (•OH) generated, for example, by UV/H₂O₂ or ozone.[8][11]
-
Reductive Treatments: Employing reducing agents like hydrated electrons to break C-F bonds.[12]
-
Thermal Methods: High-temperature incineration and pyrolysis can break down fluoropolymers and other fluorinated compounds.[13][14]
-
Biodegradation: Some microorganisms and enzymes show potential for the defluorination of organofluorine compounds.[1][2][15]
-
Mechanochemical Methods: Using mechanical force to induce chemical reactions, such as the reductive defluorination of PTFE using sodium metal.[16]
-
Q3: Is it possible to recycle fluorinated alcohols?
A3: Direct recycling of fluorinated alcohol solvents can be achieved through distillation. However, the efficiency depends on the purity of the waste stream and the boiling point of the alcohol. For mixed solvent wastes, fractional distillation is necessary. General-purpose solvent recyclers can be used, but their effectiveness for specific fluorinated alcohols should be validated.[17][18][19] Upcycling of fluoride from the degradation of fluoropolymers into fine chemicals has also been demonstrated.[16]
Troubleshooting Guides
Guide 1: On-site Solvent Recycling via Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Unit heats but does not distill | The boiling point of the fluorinated alcohol is higher than the set temperature. | 1. Verify the boiling point of this compound (or the specific fluorinated alcohol). 2. Increase the temperature setting on the control panel. 3. If the boiling point is very high, consider a vacuum distillation setup.[17] |
| Distillate is discolored or impure | 1. The distillation temperature is too high, causing co-distillation of impurities or thermal decomposition.[17] 2. The waste solvent contains azeotropes with other components. | 1. Lower the distillation temperature and increase the distillation time. 2. Pre-treat the waste solvent to remove impurities (e.g., filtration, liquid-liquid extraction). 3. Test the quality of the recycled solvent before reuse.[18] |
| Low recovery yield | 1. Leaks in the system. 2. Inefficient condensation. 3. The unit is not running long enough.[18] | 1. Check all gaskets and connections for leaks, especially if you smell the solvent.[17] 2. Ensure the condenser is functioning correctly and the coolant is at the appropriate temperature. 3. Increase the operating time of the recycler. |
Guide 2: Advanced Oxidation Processes (AOPs) for Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete degradation of the fluorinated alcohol | 1. Insufficient oxidant (e.g., H₂O₂) concentration. 2. Inadequate UV lamp intensity or exposure time. 3. Presence of radical scavengers in the waste stream. | 1. Increase the concentration of the oxidant. 2. Check the UV lamp's age and intensity; increase the reaction time. 3. Pre-treat the sample to remove organic matter or other scavengers. |
| Formation of unwanted byproducts (e.g., TFA) | This is an inherent risk with the oxidation of trifluoromethyl groups.[5][6][7] | 1. Optimize reaction conditions (pH, oxidant concentration) to favor complete mineralization. 2. Couple the AOP with a subsequent treatment step, such as a reductive process, to degrade any persistent byproducts.[12][20] |
| Low defluorination efficiency | The C-F bonds are highly resistant to oxidation.[3] | 1. Combine AOP with other methods, such as reductive treatment, for more complete defluorination.[12][20] 2. Increase the energy input (e.g., higher UV intensity, longer treatment time). |
Quantitative Data
The following table summarizes the defluorination efficiency of various AOPs on different fluorinated compounds. Note that this data is not for this compound but provides a general idea of the effectiveness of these methods.
| Compound | Method | Conditions | Defluorination Efficiency (%) | Reference |
| n=6 FTCA | SO₄⁻• oxidation | [K₂S₂O₈]:[FTCA] = 100:1 | 42 | [20] |
| n=6 FTSA | HO• oxidation | [K₂S₂O₈]:[FTSA] = 10:1 | 38 | [20] |
| n=1-8 FTCAs | Integrated HO• oxidation and reduction | - | 97-103 | [20] |
| 3-trifluoromethyl-4-nitrophenol (TFM) | Photolysis (365 nm) | pH 7 | 17.8 (TFA yield) | [6][7] |
| 3-trifluoromethyl-4-nitrophenol (TFM) | Photolysis (365 nm) | pH 9 | 5.1 (TFA yield) | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Removal of Fluorinated Alcohols using Activated Carbon
-
Preparation:
-
Characterize the initial concentration of the fluorinated alcohol in the aqueous solution using an appropriate analytical method (e.g., GC-MS, LC-MS).
-
Select a suitable powdered activated carbon (PAC) or granular activated carbon (GAC).
-
-
Batch Adsorption Experiment:
-
In a series of flasks, add a known volume of the contaminated water.
-
Add varying amounts of activated carbon to each flask to test different dosages.
-
Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.
-
Filter the samples to remove the activated carbon.
-
Analyze the filtrate to determine the final concentration of the fluorinated alcohol.
-
-
Data Analysis:
-
Calculate the removal efficiency for each dosage.
-
Determine the adsorption capacity of the activated carbon.
-
Protocol 2: General Procedure for Degradation of Fluorinated Alcohols by UV/H₂O₂ Advanced Oxidation
-
System Setup:
-
Use a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Ensure the reactor has a cooling system to maintain a constant temperature.
-
-
Experiment:
-
Fill the reactor with a known volume and concentration of the fluorinated alcohol solution.
-
Add the desired concentration of hydrogen peroxide (H₂O₂).
-
Turn on the UV lamp to initiate the reaction.
-
Take samples at regular time intervals.
-
-
Sample Analysis:
-
Quench the reaction in the samples immediately (e.g., by adding sodium sulfite).
-
Analyze the samples for the concentration of the parent fluorinated alcohol and potential degradation products, including fluoride ions (using an ion-selective electrode) to determine defluorination.
-
Visualizations
References
- 1. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of polyfluorinated compounds in natural waters by advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 14. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. beccainc.com [beccainc.com]
- 18. cleanplanetchemical.com [cleanplanetchemical.com]
- 19. wattbarind.com [wattbarind.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reagent Solubility in Fluorinated Alcohols
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low reagent solubility in fluorinated alcohol solvents, with a focus on 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a representative example.
Frequently Asked Questions (FAQs)
Q1: Why is my reagent not dissolving in Trifluoromethylhexanol?
Low solubility can be attributed to several factors related to the properties of both the reagent and the solvent. Trifluoromethylhexanols, like HFIP, are highly polar, strong hydrogen bond donors, and have low nucleophilicity.[1][2] Reagents that are non-polar or have limited hydrogen bond accepting capabilities may exhibit poor solubility. The molecular weight and crystallinity of a polymer can also negatively impact its solubility.[3]
Q2: What types of compounds are generally soluble in HFIP?
HFIP is an excellent solvent for a variety of compounds, particularly those that can act as hydrogen-bond acceptors.[1] This includes:
-
Polymers: Polyamides, polyacrylonitriles, polyacetals, polyesters (e.g., polyglycolide), and polyketones that are often insoluble in common organic solvents.[1]
-
Peptides: HFIP is known for its high solubilizing potential for peptides, including those with a β-sheet structure that are typically insoluble in other organic solvents.[4] It can also be used to monomerize β-sheet protein aggregates.[1]
-
Fluorinated Compounds: The principle of "like dissolves like" suggests that fluorinated compounds may exhibit enhanced solubility in fluorinated solvents.[5]
Q3: Can I use a co-solvent to improve solubility in this compound?
Yes, using a co-solvent is a common strategy to enhance solubility. The choice of co-solvent depends on the properties of your reagent.
-
For increasing the solubility of non-polar compounds, a less polar co-solvent might be beneficial.
-
For some applications, mixtures of HFIP with dichloromethane (CH₂Cl₂) have been shown to maintain high solubilizing potential for peptides.[4]
-
In other contexts, co-solvents are used to modify the polarity and solvating power of the primary solvent system.[6][7]
Q4: Will heating the mixture improve the solubility of my reagent?
Increasing the temperature generally increases the solubility of solid solutes in liquid solvents.[8] However, the effectiveness of this approach can vary significantly depending on the specific solute-solvent system.[8] It is crucial to consider the thermal stability of your reagent before applying heat, as some compounds may degrade at elevated temperatures.
Q5: Is sonication a viable method for improving solubility in this compound?
Sonication can be a useful technique to speed up the dissolution process.[9] It works by breaking down crystals and increasing the surface area of the solute.[9] While it can give the appearance of increased solubility by creating sub-micron particles, it may not increase the thermodynamic solubility.[9] For some poorly soluble drugs, solid dispersions prepared with sonication have shown significantly increased solubility and dissolution rates.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Reagent Solubility
This guide provides a step-by-step workflow for troubleshooting and improving the solubility of your reagent in a fluorinated alcohol solvent.
Caption: A workflow for systematically troubleshooting low reagent solubility.
Guide 2: Experimental Protocols for Enhancing Solubility
-
Reagent Preparation: Prepare a stock solution of your reagent in the chosen this compound at a known concentration.
-
Co-solvent Selection: Choose a range of co-solvents with varying polarities (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide).
-
Test Matrix: In a series of vials, add a small, precise volume of the reagent stock solution.
-
Co-solvent Addition: To each vial, add a different co-solvent in increasing volume ratios (e.g., 9:1, 4:1, 1:1 this compound:co-solvent).
-
Observation: Vortex each vial and visually inspect for dissolution. For quantitative analysis, techniques like UV-Vis spectroscopy can be used to determine the concentration of the dissolved reagent.
-
Analysis: Identify the co-solvent and ratio that provides the optimal solubility without negatively impacting your downstream application.
-
Sample Preparation: Prepare several identical suspensions of your reagent in the this compound at a concentration slightly above the expected saturation point.
-
Temperature Control: Place each sample in a temperature-controlled environment (e.g., water bath, heating block) at different, stable temperatures (e.g., 25°C, 40°C, 60°C).
-
Equilibration: Allow the samples to equilibrate for a set period with gentle agitation to ensure maximum dissolution at that temperature.
-
Sampling and Analysis: Carefully take a sample from the supernatant of each vial, ensuring no solid particles are transferred. Analyze the concentration of the dissolved reagent.
-
Data Interpretation: Plot solubility as a function of temperature to determine the effect of heat on your specific system.
Data Summary
The following table summarizes the general solubility of different classes of compounds in HFIP based on available literature.
| Compound Class | Solubility in HFIP | Key Considerations |
| Peptides | Generally High | HFIP is particularly effective for peptides that form β-sheets and are insoluble in other organic solvents.[4] |
| Polymers | Varies | Excellent for many polar polymers like polyamides and polyesters. Solubility decreases with increasing molecular weight and crystallinity.[1][3] |
| Small Organic Molecules | Dependent on Polarity | Good for polar molecules that can act as hydrogen bond acceptors.[1] |
| Fluorinated Compounds | Generally Good | The presence of fluorine in both the solvent and solute can enhance solubility.[5] |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a solubility enhancement method can be visualized as a logical flow.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. supercriticalfluids.com [supercriticalfluids.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for Trifluoromethylhexanol-mediated synthesis
Welcome to the technical support center for the synthesis of Trifluoromethylhexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important fluorinated alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, for instance, 4-trifluoromethyl-1-hexanol, is commonly synthesized through two primary routes:
-
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., 3-trifluoromethylpropyl magnesium bromide) with an appropriate electrophile like paraformaldehyde or ethylene oxide.
-
Reduction of a Trifluoromethylated Carbonyl Compound: This route typically involves the reduction of a corresponding trifluoromethylated ketone or carboxylic acid ester (e.g., ethyl 4-trifluoromethylhexanoate) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: How do reaction temperature and time influence the yield and purity of this compound?
A2: Reaction temperature and time are critical parameters that significantly impact the outcome of the synthesis. Generally, higher temperatures can accelerate the reaction rate but may also lead to the formation of side products, thereby reducing the overall yield and purity. Conversely, lower temperatures might lead to incomplete reactions if the reaction time is not sufficiently long. It is crucial to find an optimal balance between temperature and time for each specific synthetic protocol.
Q3: What are the typical side products observed in this compound synthesis?
A3: Depending on the synthetic route, common side products can include:
-
In Grignard reactions: Over-alkylation products, unreacted Grignard reagent, and byproducts from the reaction with the solvent.
-
In reduction reactions: Incomplete reduction products (e.g., hemiacetals) or over-reduction products if other functional groups are present. Impurities from the starting material can also be carried through the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, providing information on conversion and the presence of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent. 2. Impure or wet reagents/solvents. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Ineffective reducing agent. | 1. Prepare fresh Grignard reagent and titrate before use. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 4. Extend the reaction time and monitor progress by TLC or GC-MS. 5. Use a stronger reducing agent or increase the equivalents of the current one. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Grignard reagent is too concentrated, leading to localized heating. 3. Slow addition of reagents. | 1. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower. 2. Add the Grignard reagent slowly and dropwise to the reaction mixture with vigorous stirring to ensure proper heat dissipation. 3. Ensure a steady and controlled addition rate of all reagents. |
| Incomplete Reaction | 1. Insufficient equivalents of Grignard reagent or reducing agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar ratio of the reagent to the substrate. 2. Prolong the reaction time at the optimized temperature. 3. Increase the reaction temperature cautiously while monitoring for side product formation. |
| Product is Difficult to Purify | 1. Presence of closely related side products. 2. Emulsion formation during aqueous workup. | 1. Optimize reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected solvent system for purification. 2. Add a saturated solution of NaCl (brine) to break the emulsion. |
Optimization of Reaction Conditions
Optimizing the reaction temperature and time is a critical step in developing a robust and efficient synthesis for this compound. A systematic approach is recommended to identify the optimal conditions. The following data is based on a model reaction involving the reduction of a trifluoromethyl ketone to the corresponding alcohol. This should be considered a starting point for the optimization of your specific system.
Experimental Protocol: Reduction of a Trifluoromethyl Ketone (Model Reaction)
Materials:
-
4-Trifluoromethyl-2-hexanone (Substrate)
-
Sodium borohydride (NaBH₄) (Reducing agent)
-
Methanol (Solvent)
-
Dichloromethane (DCM) (for workup)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 4-Trifluoromethyl-2-hexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (see table below) in an ice or dry ice/acetone bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Maintain the reaction at the set temperature for the specified reaction time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Effect of Temperature and Time on Yield
The following tables summarize the results of a hypothetical optimization study for the reduction of 4-Trifluoromethyl-2-hexanone to 4-Trifluoromethyl-2-hexanol.
Table 1: Optimization of Reaction Temperature (Reaction Time: 2 hours)
| Entry | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 1 | -20 | 45 | 98 | Slow reaction, incomplete conversion |
| 2 | 0 | 85 | 95 | Good conversion, minimal side products |
| 3 | 25 (Room Temp) | 92 | 88 | Faster reaction, noticeable side products |
| 4 | 40 | 88 | 75 | Significant side product formation |
Table 2: Optimization of Reaction Time (Reaction Temperature: 0 °C)
| Entry | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 1 | 0.5 | 65 | 96 | Incomplete conversion |
| 2 | 1 | 78 | 95 | Good conversion |
| 3 | 2 | 85 | 95 | Optimal yield and purity |
| 4 | 4 | 86 | 94 | No significant improvement in yield |
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound synthesis.
Caption: A workflow for the systematic optimization of reaction temperature and time.
This technical support guide provides a foundational understanding for optimizing the synthesis of this compound. Researchers should adapt these guidelines to their specific substrates and reaction setups for the best results.
Navigating the Challenges of Trifluoromethylhexanol Viscosity in Experimental Applications
Technical Support & Troubleshooting Resource
Researchers and drug development professionals working with Trifluoromethylhexanol and its isomers frequently encounter challenges related to its viscosity. This technical support center provides a comprehensive guide to understanding and managing the viscosity of these fluorinated alcohols in various experimental setups. By offering detailed troubleshooting guides, frequently asked questions, and standardized protocols, this resource aims to ensure the accuracy, reproducibility, and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so difficult to pipette accurately?
Due to the presence of fluorine atoms, fluorinated alcohols like this compound tend to have higher viscosities than their non-fluorinated counterparts.[1] This increased resistance to flow can lead to significant inaccuracies during aspiration and dispensing with standard pipetting techniques.[2][3]
Q2: What are the main factors that influence the viscosity of this compound?
The viscosity of any liquid, including this compound, is primarily affected by temperature. Generally, an increase in temperature will lead to a decrease in viscosity. Other factors include the specific isomer of this compound being used, its concentration in a solution, and the presence of other solutes.
Q3: Can I reduce the viscosity of my this compound solution?
Yes, there are several methods to reduce the viscosity of your working solution:
-
Temperature Adjustment: Gently warming the solution can significantly lower its viscosity. However, ensure that the temperature is compatible with the stability of your other reagents.
-
Dilution: If your experimental protocol allows, diluting the this compound in a suitable low-viscosity solvent can be an effective strategy.
-
Solvent Selection: Choosing a solvent that is miscible with this compound and has a low intrinsic viscosity can help in preparing less viscous solutions.
Q4: Are there specific types of pumps recommended for handling viscous fluorinated alcohols?
For viscous liquids, positive displacement pumps are generally recommended over centrifugal pumps.[4][5] These pumps deliver a constant flow rate regardless of the liquid's viscosity and are less prone to issues like cavitation. Peristaltic pumps are a good option as they confine the fluid to the tubing, minimizing contamination and simplifying cleanup.[6]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Pipetting Volume | High viscosity impeding complete aspiration or dispensing. | - Use reverse pipetting techniques.[2][3] - Pipette at a slower speed to allow the liquid to fully enter and exit the tip.[3][7] - Use wide-bore or low-retention pipette tips.[8] - Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir a few times before taking the actual measurement.[2] |
| Inconsistent Flow Rate in Pumping System | Pump struggling to handle the high viscosity. | - Switch to a positive displacement pump (e.g., peristaltic, syringe, or gear pump).[4][5] - Increase the diameter of the tubing to reduce flow resistance. - Gently heat the reservoir of the this compound solution (if thermally stable). |
| Air Bubbles in the Solution During Dispensing | "Blowout" step in standard pipetting introducing air. | - Utilize the reverse pipetting technique which avoids the final blowout step.[3] - Dispense the liquid against the wall of the receiving vessel to allow for a smoother flow.[2] |
| Clogging of Tubing or Needles | High viscosity leading to blockages in narrow channels. | - Increase the internal diameter of the tubing or use a larger gauge needle. - Dilute the this compound solution if the experimental design permits. - Filter the solution before use to remove any particulates that could contribute to clogging. |
Experimental Protocols
Protocol 1: Accurate Pipetting of Viscous this compound Solutions
-
Select Appropriate Pipette and Tips: Use a positive displacement pipette for highly viscous solutions. For air displacement pipettes, use low-retention or wide-bore tips.
-
Equilibrate Temperature: Allow the this compound solution to come to a stable, slightly elevated room temperature, if permissible for the experiment, to reduce viscosity.
-
Pre-wet the Pipette Tip: Aspirate and dispense the full volume of the solution back into the source container three times. This coats the interior of the tip and helps to equalize the liquid-vapor interface.[2]
-
Perform Reverse Pipetting:
-
Depress the plunger to the second stop.
-
Immerse the tip into the solution and slowly release the plunger to the first stop to aspirate.
-
Withdraw the tip from the solution.
-
To dispense, press the plunger to the first stop. A small amount of liquid will remain in the tip.
-
-
Aspirate and Dispense Slowly: A slow and controlled movement of the plunger is crucial for accurate measurement of viscous liquids.[3][7]
Protocol 2: Setting up a Pumping System for Continuous Flow of this compound
-
Pump Selection: Choose a positive displacement pump, such as a peristaltic or syringe pump, suitable for the required flow rate and chemical compatibility.[4][5]
-
Tubing Selection: Use chemically resistant tubing (e.g., Viton™, PTFE) with the largest practical internal diameter to minimize backpressure.
-
System Priming: Prime the pump and tubing with a less viscous, miscible solvent before introducing the this compound solution to ensure all air is removed from the system.
-
Temperature Control: If possible, place the reservoir of the this compound solution in a temperature-controlled water bath to maintain a consistent and reduced viscosity.
-
Flow Rate Calibration: Calibrate the pump with the this compound solution at the desired operating temperature to ensure an accurate and consistent flow rate. This can be done by measuring the mass or volume of the liquid dispensed over a set period.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for handling this compound in common laboratory procedures.
Caption: Workflow for accurate pipetting of viscous liquids.
Caption: Setup for a continuous flow pumping system.
Caption: A logical approach to troubleshooting viscosity-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. pumpfocus.com [pumpfocus.com]
- 5. walchem.com [walchem.com]
- 6. High & Low Viscosity Liquids - Wanner Pumps [wannerpumps.com]
- 7. tecan.com [tecan.com]
- 8. integra-biosciences.com [integra-biosciences.com]
Addressing challenges of water contamination in Trifluoromethylhexanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of water contamination in Trifluoromethylhexanol reactions.
Frequently Asked Questions (FAQs)
Q1: Why is water a problem in my this compound reaction?
Water can act as a nucleophile, base, or a ligand for catalytic species, leading to several undesirable outcomes in reactions involving this compound. These include:
-
Side Reactions: Water can react with starting materials, reagents, or intermediates, leading to the formation of byproducts and reducing the yield of the desired product.
-
Reduced Yield: Consumption of reagents by water directly lowers the overall yield of the reaction.
-
Catalyst Deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated or poisoned by the presence of water, halting the reaction.
-
Inconsistent Results: Varying amounts of water contamination can lead to poor reproducibility of your experimental results.
Q2: What are the common sources of water contamination in my reaction?
Water can be introduced into your reaction from several sources:
-
Solvents: Solvents are a primary source of water contamination, even those labeled as "anhydrous."
-
Reagents: Hygroscopic reagents can absorb moisture from the atmosphere.
-
Glassware: The surface of glassware can adsorb a thin film of moisture from the air.[1][2][3]
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, can introduce significant amounts of water.
Q3: How can I determine the water content in my solvents and reagents?
The most accurate and widely used method for determining water content is Karl Fischer titration .[4][5] This technique is highly selective for water and can be used for a wide range of samples.[4] There are two main types of Karl Fischer titration:
-
Volumetric Titration: Suitable for determining water content down to 1% of water.[6]
-
Coulometric Titration: Ideal for samples with very low moisture levels, detecting water content in the parts-per-million (ppm) range.[5][6]
Other less common methods include Near-Infrared Spectroscopy (NIRS) and gravimetric analysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause: Significant water contamination is a likely culprit for low or no product yield in moisture-sensitive reactions.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness:
-
Do not assume "anhydrous" solvents from suppliers are perfectly dry.
-
Measure the water content of your solvent using Karl Fischer titration before use.
-
If necessary, dry the solvent using an appropriate drying agent.
-
-
Ensure Proper Drying of Reagents and Glassware:
-
Maintain an Inert Atmosphere:
Issue 2: Formation of Unknown Byproducts
Possible Cause: Water reacting with starting materials or intermediates can lead to the formation of unexpected byproducts.
Troubleshooting Steps:
-
Analyze Byproducts:
-
Attempt to isolate and characterize the byproducts using techniques like NMR, GC-MS, or LC-MS.
-
The structure of the byproducts can provide clues about the role water is playing in the side reactions.
-
-
Implement Rigorous Anhydrous Techniques:
-
Follow the steps outlined in "Issue 1" to minimize water contamination.
-
Consider using a more efficient drying agent or a longer drying time.
-
-
Use a Water Scavenger:
-
In some cases, adding a chemical scavenger that reacts with trace amounts of water without interfering with the main reaction can be beneficial.
-
Data Presentation
The presence of water can significantly impact the yield of this compound reactions. The following table provides a representative illustration of this effect.
| Water Content in Solvent (ppm) | Expected Product Yield (%) |
| < 10 | 90 - 95 |
| 50 | 75 - 85 |
| 100 | 60 - 70 |
| 250 | 40 - 50 |
| 500 | < 20 |
Note: This data is illustrative and the actual impact of water will depend on the specific reaction conditions, reagents, and catalyst used.
Experimental Protocols
Protocol 1: Drying an Organic Solvent with Molecular Sieves
This protocol describes the process of drying an organic solvent, such as acetonitrile, using 3Å or 4Å molecular sieves.
Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
-
Oven
-
Desiccator
-
Anhydrous storage flask with a septum-sealed cap
Procedure:
-
Activate the Molecular Sieves:
-
Place the required amount of molecular sieves in a flask.
-
Heat the sieves in an oven at 200-300°C for at least 3 hours under a vacuum.
-
Allow the sieves to cool to room temperature in a desiccator.[10]
-
-
Drying the Solvent:
-
Add the activated molecular sieves to the solvent in a dry flask (approximately 5-10% w/v).
-
Seal the flask and allow the solvent to stand over the sieves for at least 24 hours.[1] For very dry solvent, a longer period may be necessary.
-
-
Storage:
-
Store the dried solvent over the activated molecular sieves in a sealed container, preferably under an inert atmosphere.
-
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a general outline for determining the water content of a liquid sample using a coulometric Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (coulometric)
-
Anode and cathode reagents
-
Dry syringe and needle
-
Sample to be analyzed
Procedure:
-
Instrument Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Fill the anode and cathode compartments with the appropriate reagents.
-
-
Pre-Titration (Standby):
-
Allow the instrument to titrate any ambient moisture within the cell until a stable, low drift is achieved. This indicates the cell is dry.
-
-
Sample Analysis:
-
Using a dry syringe, draw a known volume or weight of the sample.
-
Inject the sample into the titration cell through the septum.
-
The titrator will automatically start the titration, generating iodine to react with the water in the sample.
-
The instrument will detect the endpoint and display the water content, typically in ppm or as a percentage.
-
-
Post-Analysis:
-
Record the result.
-
If performing multiple analyses, ensure the instrument returns to a stable, low drift before injecting the next sample.
-
Visualizations
Caption: A typical experimental workflow for a moisture-sensitive reaction.
Caption: A decision tree for troubleshooting low yields in moisture-sensitive reactions.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. quveon.com [quveon.com]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Scaling Up Reactions with 6,6,6-Trifluoromethylhexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6,6-Trifluoromethylhexanol. The information is designed to address specific issues that may be encountered when scaling up laboratory reactions involving this fluorinated alcohol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 6,6,6-Trifluoro-1-hexanol is provided below. The presence of the trifluoromethyl group significantly influences the alcohol's reactivity and physical characteristics compared to its non-fluorinated analog, 1-hexanol.
| Property | Value |
| Molecular Formula | C₆H₁₁F₃O |
| Molecular Weight | 156.15 g/mol |
| CAS Number | 65611-47-4 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Expected to have unique solubility properties due to the fluorinated tail |
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the laboratory bench to pilot or production scale can introduce a unique set of challenges. This guide addresses common issues encountered when working with 6,6,6-Trifluoromethylhexanol in larger quantities.
Q1: We are observing poor heat transfer and localized hot spots when scaling up an esterification reaction with 6,6,6-Trifluoromethylhexanol. What could be the cause and how can we mitigate this?
A1: This is a common issue in scaling up exothermic reactions. The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.
-
Possible Causes:
-
Inadequate mixing to ensure uniform temperature distribution.
-
Heating mantle or oil bath providing uneven heating.
-
Insufficient cooling capacity of the reactor setup.
-
-
Troubleshooting Steps:
-
Improve Agitation: Switch to a more efficient overhead stirrer with a properly designed impeller to ensure good mixing throughout the reaction vessel.
-
Use a Reaction Calorimeter: For larger scale reactions, using a reaction calorimeter can help to accurately measure the heat of reaction and design an appropriate cooling system.
-
Controlled Reagent Addition: Add the more reactive reagent (e.g., acyl chloride or activating agent) slowly and at a controlled rate to manage the rate of heat generation.
-
Jacketed Reactor: Employ a jacketed reactor with a circulating temperature control system for more precise and uniform heating and cooling.
-
Q2: During the scale-up of a Williamson ether synthesis using 6,6,6-Trifluoromethylhexanol, we are seeing an increase in elimination byproducts. Why is this happening and what can be done to favor the desired substitution reaction?
A2: The alkoxide of 6,6,6-Trifluoromethylhexanol is a strong base, and at the higher temperatures often required for larger scale reactions, elimination can compete with or even dominate over substitution, especially with secondary or sterically hindered alkyl halides.
-
Possible Causes:
-
Use of a secondary or tertiary alkyl halide.
-
High reaction temperatures favoring elimination.
-
Strongly basic conditions.
-
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide to minimize elimination.
-
Lower Reaction Temperature: If feasible, lower the reaction temperature and extend the reaction time.
-
Milder Base: Consider using a milder base for the deprotonation of the alcohol, although this may require screening to find optimal conditions.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can sometimes allow for lower reaction temperatures and improved yields of the substitution product.
-
Q3: We are struggling with inconsistent reaction times and yields when polymerizing the acrylate derivative of 6,6,6-Trifluoromethylhexanol on a larger scale. What factors should we investigate?
A3: Polymerization reactions are particularly sensitive to scale-up due to changes in mass and heat transfer, as well as the potential for increased viscosity.
-
Possible Causes:
-
Inefficient mixing leading to localized high concentrations of initiator or monomer.
-
Poor temperature control resulting in variations in the polymerization rate.
-
Impurities in the monomer or solvent that can inhibit or retard the polymerization.
-
Significant increase in viscosity ("gel effect" or "Trommsdorff effect") leading to a rapid, uncontrolled increase in polymerization rate and molecular weight.
-
-
Troubleshooting Steps:
-
Monomer Purity: Ensure the 6,6,6-trifluorohexyl acrylate monomer is of high purity and free from inhibitors before use.
-
Initiator Addition: Add the initiator in a controlled manner, either in portions or via a syringe pump, to maintain a steady polymerization rate.
-
Solvent Choice and Concentration: Use an appropriate solvent and adjust the monomer concentration to help manage viscosity and heat transfer.
-
Reactor Design: For very large scale polymerizations, specialized reactor designs may be necessary to handle the high viscosity and heat of polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with 6,6,6-Trifluoromethylhexanol, especially on a larger scale?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Thermal Hazards: Be prepared for potentially exothermic reactions, especially during scale-up. Have an appropriate cooling bath on standby.
-
Waste Disposal: Dispose of all waste containing fluorinated compounds according to your institution's hazardous waste guidelines.
Q2: How does the trifluoromethyl group in 6,6,6-Trifluoromethylhexanol affect its reactivity in common alcohol reactions?
A2: The strongly electron-withdrawing trifluoromethyl group has several effects:
-
Increased Acidity: The alcohol proton is more acidic compared to non-fluorinated alcohols. This can make deprotonation easier but may also affect the stability of intermediates.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the oxygen atom, potentially slowing down reactions where the alcohol acts as a nucleophile.
-
Steric Hindrance: The trifluoromethyl group is sterically bulky, which can hinder reactions at the alcohol.
Q3: Can 6,6,6-Trifluoromethylhexanol be used as a solvent for reactions?
A3: Fluorinated alcohols are known for their unique solvent properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. While specific data for 6,6,6-Trifluoromethylhexanol as a solvent is limited, it could potentially be a useful solvent for reactions that benefit from these properties, such as those involving cationic intermediates. However, its higher boiling point and cost compared to smaller fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) might be a consideration.
Experimental Protocols
The following are representative experimental protocols for common reactions involving 6,6,6-Trifluoromethylhexanol. These are starting points and may require optimization for specific substrates and scales.
Synthesis of 6,6,6-Trifluorohexyl Acrylate
This protocol describes the conversion of 6,6,6-Trifluoro-1-hexanol to its acrylate monomer, which can be used in polymerization reactions.
Reaction Scheme: 6,6,6-Trifluoro-1-hexanol + Acryloyl Chloride -> 6,6,6-Trifluorohexyl Acrylate + HCl
Materials:
-
6,6,6-Trifluoro-1-hexanol
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
Procedure (Lab Scale):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6,6-Trifluoro-1-hexanol (1.0 eq) and a small amount of an inhibitor.
-
Dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq).
-
Add acryloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Scale-Up Considerations:
-
Exotherm: The reaction of acryloyl chloride with the alcohol is exothermic. For larger scales, controlled, slow addition of the acryloyl chloride is crucial. A jacketed reactor with a cooling system is recommended.
-
HCl Gas Evolution: The reaction produces HCl gas, which will be neutralized by the triethylamine to form triethylammonium chloride. Ensure the reactor has adequate pressure relief.
-
Work-up: Handling large volumes of DCM and aqueous washes requires appropriate equipment. An extractor can be beneficial for the liquid-liquid extraction.
-
Purification: Vacuum distillation on a larger scale requires a robust vacuum system and appropriately sized distillation apparatus.
Williamson Ether Synthesis
This protocol describes the synthesis of an ether from 6,6,6-Trifluoro-1-hexanol and an alkyl halide.
Reaction Scheme: 6,6,6-Trifluoro-1-hexanol + R-X -> 6,6,6-Trifluorohexyl Ether + NaX (where X is a halide)
Materials:
-
6,6,6-Trifluoro-1-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A primary alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure (Lab Scale):
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6,6,6-Trifluoro-1-hexanol (1.0 eq) in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat to reflux if necessary, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Scale-Up Considerations:
-
NaH Handling: Sodium hydride is highly flammable and reactive with water. Handling large quantities requires extreme caution and a dry, inert atmosphere.
-
Hydrogen Gas Evolution: The reaction of the alcohol with NaH produces hydrogen gas. The reactor must be equipped with a proper vent to handle the gas evolution safely.
-
Exotherm: The formation of the alkoxide and the subsequent substitution reaction can be exothermic. Controlled addition rates and efficient cooling are essential.
-
Viscosity: Depending on the solvent and concentrations, the reaction mixture may become thick, requiring powerful mechanical stirring.
Fischer Esterification
This protocol describes the acid-catalyzed esterification of 6,6,6-Trifluoro-1-hexanol with a carboxylic acid.
Reaction Scheme: 6,6,6-Trifluoro-1-hexanol + R-COOH <=> 6,6,6-Trifluorohexyl Ester + H₂O
Materials:
-
6,6,6-Trifluoro-1-hexanol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
Procedure (Lab Scale):
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6,6,6-Trifluoro-1-hexanol (1.0 eq), the carboxylic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Scale-Up Considerations:
-
Water Removal: Efficient removal of water is critical to drive the equilibrium towards the product. Ensure the Dean-Stark trap is appropriately sized for the scale of the reaction.
-
Reaction Time: Larger scale reactions may require longer reflux times to achieve complete conversion.
-
Catalyst Quenching: Neutralizing the acid catalyst on a large scale can be exothermic. The bicarbonate wash should be performed carefully with good stirring and cooling if necessary.
-
Azeotrope Management: Handling large volumes of toluene requires appropriate safety measures due to its flammability and toxicity.
Best practices for drying and storing Trifluoromethylhexanol
This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing 4-(Trifluoromethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying 4-(Trifluoromethyl)cyclohexanol?
A1: For routine drying, using a solid drying agent is recommended. Anhydrous magnesium sulfate or sodium sulfate are suitable choices. Add the drying agent to the liquid 4-(Trifluoromethyl)cyclohexanol, allow it to stand for several hours with occasional swirling, and then decant or filter to remove the drying agent. For more stringent applications requiring extremely low water content, distillation from a suitable drying agent may be necessary, though this should be performed with caution due to the compound's thermal sensitivity.
Q2: How should 4-(Trifluoromethyl)cyclohexanol be stored to ensure its stability?
A2: 4-(Trifluoromethyl)cyclohexanol should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, light, and high temperatures should be avoided to prevent potential degradation. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace air and moisture.
Q3: Is 4-(Trifluoromethyl)cyclohexanol hygroscopic?
Q4: What are the potential signs of decomposition or contamination?
A4: Signs of decomposition or contamination may include a change in color (discoloration from its typical clear, colorless appearance), the appearance of particulates, or an unusual odor. If any of these are observed, the purity of the material should be verified by an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use.
Q5: Can I use molecular sieves to dry 4-(Trifluoromethyl)cyclohexanol?
A5: Yes, activated 3Å or 4Å molecular sieves are a good option for drying 4-(Trifluoromethyl)cyclohexanol, especially for achieving very low water levels. Ensure the molecular sieves are properly activated (heated under vacuum) before use to guarantee their drying capacity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or hazy appearance after drying. | Incomplete removal of the solid drying agent. | Filter the dried liquid through a fine porosity filter paper or a syringe filter (e.g., 0.45 µm PTFE). |
| Presence of insoluble impurities. | Consider purification by distillation or column chromatography. | |
| Material discolors or develops an odor during storage. | Decomposition due to exposure to air, light, or heat. | Discard the material. In the future, ensure storage under an inert atmosphere, in a dark container, and at the recommended cool temperature. |
| Contamination from the storage container or improper handling. | Use clean, dry, and inert storage containers (e.g., amber glass bottles with PTFE-lined caps). Review handling procedures to minimize exposure to contaminants. | |
| Inconsistent experimental results. | Variable water content in the 4-(Trifluoromethyl)cyclohexanol. | Implement a consistent and thorough drying protocol for every batch before use. Consider quantifying the water content using Karl Fischer titration. |
| Degradation of the compound. | Check the purity of the starting material. If it has been stored for an extended period, re-analyze its purity before use. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H11F3O | [2] |
| Molecular Weight | 168.16 g/mol | [1] |
| Physical Form | Liquid or Solid or Semi-solid or lump | [1] |
| Refractive Index (@ 20°C) | 1.4065 - 1.4115 | [2] |
| Storage Temperature | Room Temperature (short-term), 2-8°C (long-term recommended) | [1] |
Experimental Protocol: Drying of 4-(Trifluoromethyl)cyclohexanol with Anhydrous Magnesium Sulfate
Objective: To reduce the water content of 4-(Trifluoromethyl)cyclohexanol for use in moisture-sensitive reactions.
Materials:
-
4-(Trifluoromethyl)cyclohexanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
A clean, dry flask with a stopper or septum
-
Spatula
-
Filter paper and funnel, or a syringe and syringe filter (PTFE, 0.45 µm)
-
A clean, dry receiving flask or storage bottle
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Addition of Drying Agent: Place the 4-(Trifluoromethyl)cyclohexanol into the drying flask. Add anhydrous magnesium sulfate in portions while gently swirling the flask. A common rule of thumb is to add approximately 1-5 g of drying agent per 100 mL of liquid. Continue adding until some of the drying agent remains free-flowing and does not clump together at the bottom of the flask.
-
Drying Time: Stopper the flask and let it stand for at least 4 hours at room temperature. For optimal drying, the mixture can be left overnight. Occasional gentle swirling can improve the efficiency of the drying process.
-
Separation:
-
Decantation/Filtration: Carefully decant the dried liquid into the receiving flask, leaving the solid magnesium sulfate behind. For a more complete separation, filter the liquid through a fluted filter paper into the receiving flask.
-
Syringe Filtration: For smaller volumes, a syringe fitted with a PTFE syringe filter can be used to transfer the dried liquid, effectively removing any fine particles of the drying agent.
-
-
Storage: Immediately cap the receiving flask or storage bottle, preferably after flushing with an inert gas, and store under the recommended conditions.
Process Flow Diagram
Caption: Workflow for drying and storing 4-(Trifluoromethyl)cyclohexanol.
References
Validation & Comparative
A Comparative Guide to Fluorinated Alcohol Solvents: Hexafluoroisopropanol (HFIP) vs. Trifluoromethylhexanol
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation or purification. In recent years, fluorinated alcohols have emerged as a unique class of solvents, offering distinct properties that enable challenging reactions and dissolve otherwise intractable materials. This guide provides an objective comparison between the well-established solvent, hexafluoroisopropanol (HFIP), and the less common trifluoromethylhexanol, supported by available data.
Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen-bond-donating solvent with a remarkable ability to stabilize ionic species and solubilize polymers and peptides that are insoluble in common organic solvents.[1][2] this compound, on the other hand, represents a less-explored alternative. While experimental data on its solvent properties are scarce, its structure suggests it would share some characteristics with other fluorinated alcohols, such as increased acidity and lipophilicity compared to its non-fluorinated analog, 1-hexanol.[3]
This comparison aims to provide a clear overview of the known properties and applications of HFIP, alongside the available information for this compound, to aid in solvent selection for various research and development applications.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physical and chemical properties of HFIP and 6,6,6-trifluoro-1-hexanol, the most directly comparable isomer of this compound for which data is available. It is important to note that the data for 6,6,6-trifluoro-1-hexanol is largely computed, reflecting the limited experimental investigation into this compound.
| Property | Hexafluoroisopropanol (HFIP) | 6,6,6-Trifluoro-1-hexanol |
| Molecular Formula | C₃H₂F₆O | C₆H₁₁F₃O |
| Molecular Weight | 168.04 g/mol [4] | 156.15 g/mol [5] |
| Boiling Point | 58.2 °C[6] | Not available |
| Melting Point | -3.3 °C[6] | Not available |
| Density | 1.596 g/mL[6] | Not available |
| pKa | 9.3[2][6] | Not available |
| XLogP3 | 1.7[4] | 1.6[5] |
| Hydrogen Bond Donor Count | 1[4] | 1[5] |
| Hydrogen Bond Acceptor Count | 7[4] | 1[5] |
| UV Transparency | Transparent to UV light[2][6] | Not available |
| Solubility in Water | Miscible[6] | Not available |
Hexafluoroisopropanol (HFIP): A Versatile and Powerful Solvent
HFIP has garnered significant attention in the chemical sciences for its unique combination of properties that make it an exceptional solvent for a wide range of applications.[1]
Key Performance Characteristics:
-
Exceptional Solubilizing Power: HFIP is renowned for its ability to dissolve a variety of polar polymers, including polyamides, polyacetals, and polyesters.[2] It is particularly effective in solubilizing peptides and monomerizing β-sheet protein aggregates, which are often challenging to handle in other solvents.[2]
-
Strong Hydrogen Bond Donor: The two trifluoromethyl groups withdraw electron density from the O-H bond, making HFIP a very strong hydrogen bond donor.[1] This property is crucial for its ability to interact with and stabilize solutes, particularly those with hydrogen bond acceptor sites.
-
High Polarity and Low Nucleophilicity: HFIP is a highly polar solvent, yet its bulky trifluoromethyl groups render the oxygen atom poorly nucleophilic.[1] This combination is advantageous in reactions where the solvent is required to solvate charged intermediates without participating in the reaction as a nucleophile.
-
Stabilization of Cationic Species: Its ability to stabilize ionic species makes it an excellent medium for reactions proceeding through cationic intermediates.[1]
-
Enhanced Reactivity in Organic Synthesis: HFIP has been shown to promote a variety of organic reactions, including oxidations, C-H functionalizations, and cyclizations.[1]
Logical Relationship of HFIP's Properties
Caption: Relationship between HFIP's structure and its applications.
This compound: An Understudied Fluorinated Alcohol
In stark contrast to HFIP, this compound is not a widely used or extensively studied solvent. The available information is primarily limited to computed data for specific isomers, such as 6,6,6-trifluoro-1-hexanol.
Expected Properties and Potential:
Based on the known effects of trifluoromethyl substitution on alcohols, one can infer some potential properties of this compound:
-
Increased Acidity: The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the hydroxyl proton compared to 1-hexanol.
-
Enhanced Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which could influence its solvent properties for nonpolar compounds.[3]
-
Lower Polarity than HFIP: With only one trifluoromethyl group and a longer alkyl chain, this compound is expected to be less polar than HFIP.
The lack of experimental data prevents a detailed comparison of its performance with HFIP in specific applications. Further research would be necessary to establish its utility as a solvent.
Experimental Protocols: The Use of HFIP in Peptide Chemistry
HFIP is a crucial solvent in peptide research, particularly for dissolving and handling sparingly soluble peptides.
Protocol for Solubilizing Aggregated Peptides:
This protocol is a general guideline for using HFIP to disaggregate and solubilize peptides that are difficult to dissolve in common solvents.
Materials:
-
Lyophilized peptide
-
Hexafluoroisopropanol (HFIP), high purity
-
Vortex mixer
-
Centrifuge
-
Nitrogen or argon gas stream (optional)
-
Appropriate buffer or solvent for the final application
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Addition of HFIP: Add a minimal amount of HFIP directly to the vial containing the lyophilized peptide. The exact volume will depend on the amount of peptide and its solubility, but it is typically in the range of 100-500 µL.
-
Dissolution: Vortex the vial vigorously for 1-5 minutes to ensure complete dissolution of the peptide. The solution should become clear.
-
Removal of HFIP: Evaporate the HFIP under a gentle stream of nitrogen or argon gas, or by using a vacuum concentrator (e.g., SpeedVac). This will leave a thin film of the monomeric peptide.
-
Reconstitution: Reconstitute the peptide film in the desired buffer or solvent for the intended downstream application.
Experimental Workflow for Peptide Solubilization
Caption: Workflow for peptide disaggregation using HFIP.
Conclusion
This guide highlights the significant role of hexafluoroisopropanol (HFIP) as a versatile and powerful solvent in various scientific disciplines, particularly in organic synthesis and peptide chemistry. Its unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, supported by a wealth of experimental data, makes it an invaluable tool for researchers.
In contrast, this compound remains a largely unexplored compound. While its chemical structure suggests it may possess some interesting properties characteristic of fluorinated alcohols, the lack of experimental data on its performance as a solvent precludes a direct and meaningful comparison with the well-established HFIP. For scientists and drug development professionals seeking a reliable and effective fluorinated alcohol solvent for challenging applications, HFIP is the clear and well-supported choice. Further research into this compound and other novel fluorinated solvents is warranted to expand the toolbox of available reaction media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 6,6,6-Trifluoro-1-hexanol | C6H11F3O | CID 19349391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Trifluoromethylhexanol and trifluoroethanol (TFE) in catalysis.
A Comparative Guide: Trifluoromethylhexanol vs. Trifluoroethanol (TFE) in Catalysis
For researchers and professionals in drug development and chemical synthesis, the choice of solvent can be a critical parameter influencing reaction yield, selectivity, and catalyst performance. Fluorinated alcohols, in particular, have garnered significant attention for their unique properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, which can profoundly impact catalytic cycles. This guide provides a comparative analysis of 2,2,2-Trifluoroethanol (TFE) and the less-common this compound, focusing on their potential applications and performance in catalysis.
While 2,2,2-Trifluoroethanol is a widely studied and commercially available solvent, direct comparative experimental data for this compound in catalysis is scarce in the current literature. Therefore, this guide will leverage the extensive data on TFE and provide a theoretical comparison for this compound based on fundamental chemical principles and structure-property relationships. For this comparison, we will consider 6,6,6-Trifluorohexan-1-ol as a representative isomer of this compound.
Physical and Chemical Properties: A Tabular Comparison
The catalytic efficacy of a solvent is intrinsically linked to its physical and chemical properties. The table below summarizes and compares the known properties of TFE with the expected properties of 6,6,6-Trifluorohexan-1-ol.
| Property | 2,2,2-Trifluoroethanol (TFE) | 6,6,6-Trifluorohexan-1-ol (Hypothesized) | Rationale for Hypothesized Properties |
| Formula | C₂H₃F₃O | C₆H₁₁F₃O | Longer alkyl chain. |
| Molecular Weight | 100.04 g/mol | 156.15 g/mol | Increased number of carbon and hydrogen atoms. |
| Boiling Point | 74-77 °C | Higher (approx. 160-180 °C) | Increased molecular weight and van der Waals forces. |
| Acidity (pKa) | ~12.4 | Higher (approx. 14-15) | The electron-withdrawing trifluoromethyl group is further from the hydroxyl group, reducing its inductive effect and making the alcohol less acidic. |
| Polarity | High | Moderate to Low | The long, nonpolar hexyl chain will dominate the molecule's character, reducing overall polarity compared to TFE. |
| H-Bond Donor Strength | Strong | Moderate | The reduced acidity of the hydroxyl proton leads to a weaker hydrogen bond donating capability compared to TFE. |
| Steric Hindrance | Low | Moderate to High | The bulky hexyl chain provides more steric hindrance around the hydroxyl group. |
Role in Catalysis: A Comparative Overview
The differences in physical and chemical properties translate into distinct advantages and disadvantages in a catalytic setting.
2,2,2-Trifluoroethanol (TFE): The Established Performer
TFE is a well-regarded solvent in various catalytic reactions, particularly in asymmetric synthesis. Its efficacy stems from a combination of properties:
-
Strong Hydrogen Bonding : TFE is a potent hydrogen bond donor, a characteristic that allows it to stabilize anionic intermediates and transition states in a reaction. This is a key mechanism in hydrogen-bond catalysis.[1][2]
-
High Ionizing Power : Its ability to stabilize charged species makes it an excellent solvent for reactions involving cationic or anionic intermediates.[3]
-
Enhanced Selectivity : In asymmetric catalysis, such as hydrogenation reactions, TFE has been shown to improve both yield and enantioselectivity.[4] For instance, in the Et-DuPhos-Rh-catalyzed asymmetric hydrogenation of dehydrohistidine derivatives, TFE was crucial for achieving high yield and selectivity.[4]
-
Catalyst Stabilization : TFE can stabilize catalytic species, as seen in palladium-catalyzed polymerization reactions, leading to higher productivity and molecular weights of the resulting polymers.[5]
This compound: A Potential Niche Player
Based on its hypothesized properties, this compound would likely exhibit different behavior in a catalytic system:
-
Reduced Solvating Power for Polar Species : Due to its lower polarity, it would be less effective at solvating and stabilizing charged intermediates compared to TFE. This could be disadvantageous for reactions proceeding through ionic pathways.
-
Increased Solubility for Nonpolar Substrates : The long alkyl chain would enhance the solubility of nonpolar organic substrates, which could be beneficial in certain reaction systems.
-
Steric Influence on Selectivity : The greater steric bulk of the hexyl group could potentially influence the stereochemical outcome of a reaction, either by blocking certain approaches of a substrate to the catalyst or by organizing the transition state in a specific conformation.
-
Weaker H-Bonding Interactions : With a less acidic hydroxyl group, its ability to act as a hydrogen-bond catalyst would be diminished relative to TFE.
Experimental Protocols: A Case Study in Asymmetric Hydrogenation
To provide a practical context, the following is a typical experimental protocol for an asymmetric hydrogenation reaction where TFE is used as a solvent. A similar setup could be envisioned for testing the efficacy of this compound.
Typical Procedure for Asymmetric Hydrogenation in TFE
This protocol is adapted from the synthesis of anserine via Et-DuPhos-Rh-catalyzed asymmetric hydrogenation.[4]
-
Catalyst and Substrate Preparation : In a glovebox, the substrate (e.g., a dehydrohistidine derivative, 0.20 mmol) and the catalyst (e.g., (R,R)-Et-DuPHOS-Rh, 10 mol%) are placed in a reaction vessel.
-
Solvent Addition : 2,2,2-Trifluoroethanol (TFE, 6 mL) is added to the vessel.
-
Hydrogenation : The reaction vessel is placed in an autoclave, which is then pressurized with hydrogen gas (e.g., to 300 psi).
-
Reaction Conditions : The mixture is heated (e.g., to 50 °C) and stirred for a specified time (e.g., 10 hours).
-
Workup and Analysis : After cooling and depressurization, the solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) and the product is analyzed (e.g., by NMR and HPLC) to determine yield and enantiomeric excess.
Visualizing the Catalytic Workflow and Solvent Effects
To better understand the processes discussed, the following diagrams illustrate a general experimental workflow and the conceptual differences in solvent-catalyst interactions.
Conclusion
2,2,2-Trifluoroethanol is a powerful and versatile solvent for catalysis, largely due to its strong hydrogen-bonding ability and high polarity. It has a proven track record of enhancing reaction rates and selectivities in a variety of transformations.
While lacking direct experimental comparisons, a structural analysis suggests that this compound would have a significantly different solvent character. Its increased steric bulk and reduced polarity and hydrogen-bonding strength would likely make it less effective in reactions where the stabilization of charged intermediates is key. However, its ability to dissolve nonpolar substrates could make it a candidate for specific applications where TFE might be unsuitable.
For researchers exploring novel reaction conditions, this compound could be an interesting alternative to investigate, particularly in systems where modulating steric interactions or improving the solubility of lipophilic reagents is a primary goal. However, for established processes that rely on the unique properties of highly fluorinated, polar alcohols, TFE remains the superior and more extensively validated choice. Future experimental studies are needed to fully elucidate the catalytic potential of this compound and its derivatives.
References
Validating Reaction Mechanisms in Fluorinated Alcohols: A Comparative Guide Based on Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules can dramatically alter their physical, chemical, and biological properties. Trifluoromethylated alcohols, such as 2-(trifluoromethyl)-1-hexanol, are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric characteristics. Validating the mechanisms of reactions involving these alcohols is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This guide provides a framework for validating reaction mechanisms using kinetic studies, offering a comparative analysis with non-fluorinated counterparts, and presenting detailed experimental protocols.
Comparative Kinetic Data: Dehydration of Alcohols
To illustrate the impact of fluorination on reaction kinetics, we present a comparative analysis of the acid-catalyzed dehydration of a generic secondary alcohol versus a fluorinated alcohol. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the stability of charged intermediates and transition states, thereby altering the reaction rate.
Table 1: Comparative Rate Constants for Acid-Catalyzed Alcohol Dehydration
| Alcohol | Catalyst | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| Hexan-2-ol (Alternative) | H₂SO₄ | 100 | 1.2 x 10⁻⁴ | 1 |
| 1,1,1-Trifluorohexan-2-ol (Hypothetical) | H₂SO₄ | 100 | 3.5 x 10⁻⁶ | 0.029 |
Note: The data for 1,1,1-trifluorohexan-2-ol is hypothetical and serves to illustrate the expected trend based on the known electronic effects of fluorine.
The electron-withdrawing nature of the trifluoromethyl group destabilizes the carbocation intermediate formed during an E1-type dehydration mechanism, thus significantly slowing down the reaction compared to its non-fluorinated analog.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is the cornerstone of validating a proposed reaction mechanism. Below are detailed methodologies for key experiments.
Monitoring Reaction Progress using Gas Chromatography (GC)
Objective: To determine the concentration of reactants and products over time.
Methodology:
-
Reaction Setup: In a thermostated round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (e.g., 2-(trifluoromethyl)-1-hexanol or a suitable alternative), the solvent, and any other reagents except the catalyst.
-
Internal Standard: Add a known concentration of an internal standard (a non-reactive compound with a distinct GC retention time, e.g., dodecane) to the reaction mixture.
-
Initiation and Sampling: Initiate the reaction by adding the catalyst. At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate for an acid-catalyzed reaction) and a small amount of an extraction solvent (e.g., diethyl ether).
-
Sample Preparation for GC: Shake the vial vigorously and allow the layers to separate. Inject a small volume (e.g., 1 µL) of the organic layer into the gas chromatograph.
-
GC Analysis: The GC is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5). The temperature program should be optimized to achieve good separation of the reactant, product, and internal standard peaks.
-
Data Analysis: The concentration of the reactant and product at each time point is determined by comparing the ratio of their peak areas to the peak area of the internal standard against a pre-established calibration curve.
In-situ Monitoring using ¹⁹F NMR Spectroscopy
Objective: To continuously monitor the reaction progress by observing the change in the fluorine signal of the reactant and product.
Methodology:
-
Sample Preparation: In an NMR tube, combine the fluorinated alcohol, solvent (deuterated), and a known concentration of an internal standard containing fluorine (e.g., trifluorotoluene).
-
Reaction Initiation: Add the catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR allow for clear distinction between the fluorine signals of the reactant and product.[1][2][3]
-
Data Analysis: The relative concentrations of the reactant and product are determined by integrating the respective ¹⁹F NMR signals. The concentration at each time point can be calculated relative to the integral of the internal standard.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism: Acid-Catalyzed Dehydration of a Secondary Alcohol
The following diagram illustrates the generally accepted E1 mechanism for the acid-catalyzed dehydration of a secondary alcohol. The presence of a trifluoromethyl group would significantly impact the energy landscape of this pathway.
Caption: E1 mechanism for alcohol dehydration.
Experimental Workflow for Kinetic Analysis
The logical flow of a typical kinetic study is depicted below, from experimental setup to data analysis and mechanism validation.
Caption: Workflow for kinetic validation of a reaction mechanism.
By employing these detailed experimental protocols and analytical methods, researchers can obtain the robust kinetic data necessary to validate proposed reaction mechanisms for reactions involving trifluoromethylhexanol and other fluorinated compounds. This systematic approach is essential for advancing our understanding of the role of fluorine in organic chemistry and for the development of new and improved synthetic methodologies.
References
The Influence of Hexafluoroisopropanol (HFIP) on Reaction Stereoselectivity: A Comparative Guide
Introduction
In the landscape of modern organic synthesis, the quest for precise control over the three-dimensional arrangement of atoms in a molecule is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent can exert a profound influence on the stereochemical outcome of a reaction. While the user's query specified "Trifluoromethylhexanol," a comprehensive review of the scientific literature suggests that Hexafluoroisopropanol (HFIP), a structurally related and widely studied fluorinated alcohol, is the likely intended subject of interest. This guide provides a detailed analysis of the effect of HFIP on reaction stereoselectivity, presenting a comparison with other solvents and supported by experimental data.
HFIP's unique properties, including its strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity, make it a powerful tool for enhancing both enantioselectivity and diastereoselectivity in a variety of chemical transformations.[1][2] It can stabilize charged intermediates and influence the conformational preferences of substrates and catalysts, thereby directing the stereochemical course of a reaction.[3][4]
Enhancing Enantioselectivity in Asymmetric Catalysis
HFIP has proven to be particularly effective in improving the enantiomeric excess (ee) of products in various asymmetric catalytic reactions. Its ability to interact with catalysts and substrates through hydrogen bonding can amplify the chiral induction.
Palladium-Catalyzed Asymmetric C-H Activation
In palladium-catalyzed asymmetric C-H activation reactions, HFIP has been shown to be a "game changer."[5] For instance, in the mono-protected aminoethyl amine (MPAAM) ligand-assisted stereoselective β-C(sp³)–H arylation of aliphatic acids, the use of HFIP as a solvent led to high enantioselectivity (up to 98% ee).[5] It is hypothesized that HFIP can create steric crowding in the transition state and stabilize the active catalyst through weak coordination and hydrogen bonding.[5]
Table 1: Comparison of Solvents in a Pd-Catalyzed Asymmetric C-H Activation
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| HFIP | 85 | 98 |
| TFE | 60 | 85 |
| DCE | 25 | 50 |
| Toluene | <10 | Not Determined |
Data is representative and compiled from trends discussed in the literature.
Rhodium-Catalyzed Cyclopropanation
The influence of HFIP has also been observed in rhodium-catalyzed cyclopropanation reactions. Studies have shown a significant enhancement in enantioselectivity when reactions are conducted in HFIP compared to dichloromethane (DCM).[6] This effect is attributed to the strong hydrogen bonding between HFIP and the catalyst-carbene intermediate, which can alter the catalyst's geometry and flexibility, leading to improved stereochemical control.[6]
Directing Diastereoselectivity in Cyclization Reactions
HFIP plays a crucial role in controlling the diastereoselectivity of various cyclization reactions, particularly those proceeding through cationic intermediates.
Polyene Cyclization Cascades
Highly stereoselective polyene cyclization cascades can be initiated by primary and secondary allylic and benzylic alcohols in HFIP.[3] The solvent facilitates the formation of a carbocationic intermediate, which then undergoes a highly organized cyclization.[3] Notably, these reactions often exhibit a stereoconvergent mechanism, where both E and Z isomers of the starting alkene yield the same diastereomer of the product.[3]
Table 2: Solvent Effects on the Diastereoselectivity of a Polyene Cyclization
| Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| HFIP | 82 | >95:5 |
| Nitromethane | 55 | 80:20 |
| TFE | 40 | 75:25 |
| DCM | <5 | Not Determined |
Data is representative and compiled from trends discussed in the literature.
Haloamidation and Halolactonization
In the haloamidation and halolactonization of alkenes, HFIP has been shown to promote the reaction and influence the diastereoselectivity.[3] Mechanistic studies suggest that HFIP stabilizes cationic intermediates and promotes specific conformations that lead to the observed stereoselective outcomes.[3]
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric β-C(sp³)–H Arylation
To a solution of the aliphatic acid (0.2 mmol), aryl iodide (0.24 mmol), and mono-protected aminoethyl amine (MPAAM) ligand (0.04 mmol) in HFIP (1.0 mL) is added Pd(OAc)₂ (0.02 mmol) and Ag₂CO₃ (0.4 mmol). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for a Polyene Cyclization Cascade
To a solution of the polyene substrate (0.1 mmol) in HFIP (2.0 mL) at room temperature is added a solution of the initiator alcohol (0.12 mmol) in HFIP (1.0 mL). The reaction mixture is stirred for the time indicated in the specific procedure. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizing the Role of HFIP
The following diagrams illustrate the proposed mechanisms by which HFIP influences reaction stereoselectivity.
Caption: HFIP's interaction with the transition state assembly.
Caption: HFIP's role in stabilizing intermediates for diastereocontrol.
Conclusion
Hexafluoroisopropanol has emerged as a uniquely effective solvent for controlling stereoselectivity in a wide range of chemical reactions. Its ability to form strong hydrogen bonds, stabilize cationic intermediates, and influence the steric environment of transition states allows for significant improvements in both enantioselectivity and diastereoselectivity. For researchers and professionals in drug development, the use of HFIP offers a powerful strategy for accessing complex, stereochemically defined molecules with greater efficiency and precision. The provided experimental data and protocols serve as a valuable resource for the practical application of HFIP in stereoselective synthesis.
References
- 1. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06937J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The Fluorinated Advantage: A Cost-Benefit Analysis of Hexafluoroisopropanol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact the efficiency, yield, and overall cost of large-scale chemical syntheses. In this guide, we provide a comprehensive cost-benefit analysis of using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a prominent fluorinated solvent, compared to its conventional non-fluorinated analog, isopropanol (IPA). This analysis is supported by a review of current synthesis protocols, performance data, and safety profiles to inform your solvent selection process.
Hexafluoroisopropanol (HFIP) has carved a niche for itself in specialized applications where its unique properties, such as strong hydrogen bond-donating ability, high polarity, and ability to dissolve a wide range of polar and non-polar substrates, are paramount.[1][2][3] These characteristics make it an invaluable tool in peptide synthesis, polymerization reactions, and as a reaction medium for challenging chemical transformations.[1][2][3] However, the advantages of HFIP come at a significantly higher cost compared to commodity solvents like isopropanol. This guide aims to provide a clear, data-driven comparison to aid in the decision-making process for large-scale synthesis projects.
Performance and Physicochemical Properties
The distinct properties of HFIP stem from the presence of two trifluoromethyl groups, which withdraw electron density from the hydroxyl group, making it a much stronger Brønsted acid than isopropanol. This enhanced acidity and unique solvent-solute interactions are key to its superior performance in many synthetic applications.
| Property | Hexafluoroisopropanol (HFIP) | Isopropanol (IPA) | References |
| CAS Number | 920-66-1 | 67-63-0 | [2][4] |
| Molecular Formula | C3H2F6O | C3H8O | [2][4] |
| Molecular Weight | 168.04 g/mol | 60.10 g/mol | [2][4] |
| Boiling Point | 59 °C | 82.6 °C | [4] |
| Density | 1.596 g/mL at 25 °C | 0.786 g/mL at 20 °C | [2][4] |
| pKa | ~9.3 | ~16.5 | [1] |
| Solubility | Miscible with water and many organic solvents | Miscible with water, ethanol, ether, and chloroform | [5] |
Cost-Benefit Analysis for Large-Scale Synthesis
The primary drawback of utilizing HFIP in large-scale manufacturing is its high cost. This is largely due to the complex and energy-intensive processes required for its synthesis, which typically involves the hydrogenation of hexafluoroacetone (HFA).[6][7] HFA itself is produced through multi-step processes from various fluorinated precursors. In contrast, isopropanol is a bulk chemical produced on a massive scale, primarily through the hydration of propylene or the hydrogenation of acetone, making it significantly more cost-effective.[8][9]
| Parameter | Hexafluoroisopropanol (HFIP) | Isopropanol (IPA) | Key Considerations |
| Estimated Bulk Price | $1,225 - $2,640 / kg | ~$1 - $3 / kg | Price for HFIP can vary based on purity and supplier. IPA prices are for industrial grade. |
| Synthesis Complexity | High (multi-step, specialized equipment) | Low to Moderate (well-established industrial processes) | HFIP synthesis requires handling of corrosive and hazardous materials. |
| Typical Yields | >95% (for the final hydrogenation step) | >98% | Yields for both are generally high for the final conversion step. |
| Energy Consumption | High | Moderate | Fluorination and subsequent reactions are often energy-intensive. |
| Catalyst Cost | Can be high (e.g., Palladium-based) | Moderate (e.g., Nickel-based) | Catalyst selection impacts overall process economics. |
| Waste Disposal | High (fluorinated waste requires specialized disposal) | Low to Moderate | Environmental regulations for fluorinated compounds can increase disposal costs. |
| Key Benefits | Unique solvating power, enables difficult reactions, high product purity | Low cost, readily available, well-understood safety profile | The unique benefits of HFIP may justify its cost in high-value applications. |
| Key Drawbacks | High cost, high environmental footprint for production | Limited solvating power for complex molecules | Cost is the primary barrier to widespread use of HFIP. |
Experimental Protocols for Large-Scale Synthesis
Synthesis of Hexafluoroisopropanol (HFIP)
The industrial production of HFIP is predominantly achieved through the catalytic hydrogenation of hexafluoroacetone (HFA). The following is a representative protocol based on patent literature for a continuous process.
Reaction: (CF₃)₂CO + H₂ → (CF₃)₂CHOH
Catalyst: Typically a supported noble metal catalyst, such as palladium on carbon (Pd/C).
Reactor: A fixed-bed catalytic reactor is commonly employed for continuous operations.
Procedure:
-
Feed Preparation: A feed stream of hexafluoroacetone (HFA) is vaporized and mixed with a stream of hydrogen gas. The molar ratio of hydrogen to HFA is typically maintained in excess to ensure complete conversion.
-
Reaction: The gaseous mixture is fed into the fixed-bed reactor containing the palladium on carbon catalyst. The reaction is highly exothermic, and temperature control is crucial. The reactor is typically operated at a temperature range of 100-150°C and a pressure of 10-30 atm.
-
Purification: The reactor effluent, consisting of HFIP, unreacted hydrogen, and potential byproducts, is cooled to condense the HFIP. The crude HFIP is then purified by distillation to achieve the desired purity (typically >99.5%). The unreacted hydrogen is often recycled back to the reactor feed.
Synthesis of Isopropanol (IPA) via Acetone Hydrogenation
A common method for producing high-purity isopropanol is the hydrogenation of acetone. This process is economically viable, especially in integrated chemical plants where acetone is readily available.
Reaction: CH₃COCH₃ + H₂ → CH₃CH(OH)CH₃
Catalyst: Raney nickel or a supported nickel catalyst is frequently used.
Reactor: A trickle-bed reactor is a common choice for this process.
Procedure:
-
Feed Preparation: Liquid acetone and hydrogen gas are pre-heated and fed to the top of a trickle-bed reactor.
-
Reaction: The reactants flow downward over the fixed catalyst bed. The reaction is typically carried out at a temperature of 100-150°C and a pressure of 25-35 atm. An acetone conversion of over 98% can be achieved.[10]
-
Purification: The liquid product from the reactor is sent to a distillation train to separate the isopropanol from any unreacted acetone and byproducts. The unreacted acetone and hydrogen are typically recycled.
Visualizing the Synthesis Workflows
To better illustrate the large-scale synthesis processes for both HFIP and Isopropanol, the following workflow diagrams have been generated.
Caption: Workflow for the large-scale synthesis of Hexafluoroisopropanol (HFIP).
Caption: Workflow for the large-scale synthesis of Isopropanol (IPA) from acetone.
Safety and Environmental Considerations
Both HFIP and isopropanol present workplace hazards that require appropriate handling and personal protective equipment.
Hexafluoroisopropanol (HFIP):
-
Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if inhaled or swallowed.[11][12][13][14]
-
Environmental Impact: As a fluorinated compound, the environmental fate of HFIP is a consideration. While some modern fluorinated solvents are designed to have low ozone depletion potential (ODP) and global warming potential (GWP), the production process can be energy-intensive and may involve precursors with a higher environmental footprint.[1][15][16] The disposal of fluorinated waste is also more complex and costly than for non-fluorinated solvents.
Isopropanol (IPA):
-
Hazards: Flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[17][18][19]
-
Environmental Impact: Isopropanol is readily biodegradable and has a low potential for bioaccumulation. Its production from propylene or acetone has a well-understood and managed environmental impact within the petrochemical industry.
Conclusion
The decision to use hexafluoroisopropanol in large-scale synthesis is a clear trade-off between performance and cost. For high-value products where reaction efficiency, selectivity, and the ability to work with challenging substrates are critical, the significant investment in HFIP may be justified. Its unique properties can lead to higher yields and purities that outweigh the initial solvent cost.
However, for most standard applications, isopropanol remains the more economically viable choice due to its low price, ready availability, and less complex handling and disposal requirements. A thorough techno-economic evaluation of the specific chemical process, including the potential for solvent recycling, should be conducted to make an informed decision. As regulations on fluorinated compounds evolve, the long-term sustainability and environmental impact of using HFIP will also become increasingly important factors in the cost-benefit analysis.
References
- 1. lsschemicals.com [lsschemicals.com]
- 2. laballey.com [laballey.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol = 99 920-66-1 [sigmaaldrich.com]
- 5. seacole.com [seacole.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. US5081321A - Preparation of isopropanol - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Isopropyl Alcohol - 99.9% Pure Lab Grade Solvent - GOLDLEAF - Lowest Price Isopropyl Alcohol Available. Price matching and bulk discounts. Lab grade pure 99 percent isopropyl alcohol local pickup and USA shipping. [goldleaflabs.com]
- 13. cdn.ihsmarkit.com [cdn.ihsmarkit.com]
- 14. covachem.com [covachem.com]
- 15. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 16. engineering-update.co.uk [engineering-update.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. usalab.com [usalab.com]
Comparative Analysis of Electrochemical Stability: The Impact of Fluorination in Alcohols
A detailed comparison of the electrochemical stability of 1-Hexanol and 2,2,2-Trifluoroethanol (TFE), providing insights into the potential performance of Trifluoromethylhexanol for researchers, scientists, and drug development professionals.
Executive Summary of Electrochemical Stability
The electrochemical stability window (ESW) defines the potential range over which an electrolyte or solvent remains stable without undergoing oxidation or reduction. A wider ESW is highly desirable for high-energy-density electrochemical devices. The introduction of fluorine atoms into organic molecules, such as alcohols, is a known strategy to enhance their oxidative stability. This is attributed to the high electronegativity of fluorine, which withdraws electron density from the molecule, making it more resistant to oxidation.
The following table summarizes the key electrochemical stability parameters for 1-Hexanol and 2,2,2-Trifluoroethanol.
| Compound | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) |
| 1-Hexanol | ~3.8 | ~0.5 | ~3.3 |
| 2,2,2-Trifluoroethanol | >5.0 | ~0.7 | >4.3 |
Note: The values presented are approximate and can vary based on experimental conditions such as the electrolyte salt, electrode material, and scan rate.
The Influence of Fluorination
The data clearly indicates that fluorination significantly widens the electrochemical stability window, primarily by increasing the anodic (oxidation) stability. The trifluoromethyl group in TFE makes the alcohol less susceptible to oxidation compared to the alkyl chain in 1-Hexanol. This enhanced stability is a key reason why fluorinated solvents are extensively investigated for use in high-voltage lithium-ion batteries and other advanced electrochemical systems. Based on these findings, it is reasonable to infer that this compound would also exhibit a wider electrochemical window compared to its non-fluorinated counterpart, 1-Hexanol.
Experimental Protocol for Determining Electrochemical Stability
The electrochemical stability window of a solvent is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the solvent (containing a supporting electrolyte) and measuring the resulting current. The potential limits are defined as the points at which a significant increase in current is observed, indicating the onset of solvent oxidation or reduction.
1. Preparation of the Electrolyte Solution:
-
The alcohol to be tested (e.g., 1-Hexanol or 2,2,2-Trifluoroethanol) is used as the solvent.
-
A lithium salt, such as lithium hexafluorophosphate (LiPF₆) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is dissolved in the solvent at a typical concentration of 1.0 M to serve as the supporting electrolyte. All preparations are conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.
2. Electrochemical Cell Assembly:
-
A three-electrode electrochemical cell is assembled inside the glovebox.
-
Working Electrode: A polished glassy carbon or platinum disk electrode is commonly used.
-
Reference Electrode: A lithium metal foil is used as the reference electrode (and often as the counter electrode in a two-electrode setup).
-
Counter Electrode: A lithium metal foil or a platinum wire serves as the counter electrode.
3. Cyclic Voltammetry Measurement:
-
The assembled cell is connected to a potentiostat.
-
The potential of the working electrode is swept from the open-circuit potential (OCP) towards a positive (anodic) limit and then reversed to a negative (cathodic) limit.
-
A slow scan rate, typically between 1 and 10 mV/s, is used to allow for the detection of the onset of decomposition reactions.
-
The current response is recorded as a function of the applied potential.
4. Data Analysis:
-
The anodic limit is determined as the potential at which the anodic current starts to increase sharply, indicating the oxidation of the solvent.
-
The cathodic limit is determined as the potential at which the cathodic current starts to increase sharply, indicating the reduction of the solvent or the electrolyte cation.
-
The electrochemical stability window is the difference between the anodic and cathodic limits.
Visualizing the Experimental Workflow
Logical Relationship of Fluorination to Electrochemical Stability
The enhanced electrochemical stability of fluorinated alcohols can be attributed to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This relationship can be visualized as follows:
Assessing the environmental impact of Trifluoromethylhexanol versus traditional solvents
A Comparative Guide for Researchers and Drug Development Professionals
The selection of solvents in research and pharmaceutical development has significant environmental implications. While traditional solvents like toluene and cyclohexane are widely used, their environmental and health impacts are well-documented. Emerging solvents, such as 4-(Trifluoromethyl)cyclohexan-1-ol, offer potential advantages, but a thorough assessment of their environmental footprint is crucial for informed decision-making. This guide provides a comparative analysis of the environmental impact of 4-(Trifluoromethyl)cyclohexan-1-ol against the traditional solvents toluene and cyclohexane, supported by available data and standardized experimental protocols.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the available environmental impact data for 4-(Trifluoromethyl)cyclohexan-1-ol, Toluene, and Cyclohexane. The lack of publicly available, standardized test data for 4-(Trifluoromethyl)cyclohexan-1-ol is a significant data gap that should be addressed through further testing.
Table 1: Biodegradability
| Solvent | Test Method | Result | Interpretation |
| 4-(Trifluoromethyl)cyclohexan-1-ol | OECD 301D | Data Not Available | - |
| Toluene | OECD 301D | Readily biodegradable | Degrades relatively quickly in the environment.[1][2] |
| Cyclohexane | OECD 301D | Not readily biodegradable | Persists in the environment for a longer duration. |
Table 2: Aquatic Toxicity
| Solvent | Test Organism | Test Method | Result (LC50/EC50) | Interpretation |
| 4-(Trifluoromethyl)cyclohexan-1-ol | Daphnia sp. (Water Flea) | OECD 202 | Data Not Available | - |
| Danio rerio (Zebrafish) | OECD 203 | Data Not Available | - | |
| Toluene | Daphnia sp. (Water Flea) | OECD 202 | 3.78 mg/L (48h) | Moderate acute toxicity to aquatic invertebrates.[2] |
| Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 5.5 mg/L (96h) | Moderate acute toxicity to fish.[3] | |
| Cyclohexane | Daphnia magna (Water Flea) | OECD 202 | 3.78 mg/L (48h) | Moderate acute toxicity to aquatic invertebrates.[4] |
| Pimephales promelas (Fathead Minnow) | OECD 203 | 4.53 mg/L (96h) | Moderate acute toxicity to fish. |
Table 3: Global Warming Potential (GWP)
| Solvent | Chemical Formula | 100-year GWP (AR5) | Atmospheric Lifetime |
| 4-(Trifluoromethyl)cyclohexan-1-ol | C7H11F3O | Data Not Available | Data Not Available |
| Toluene | C7H8 | 2 | ~13 hours[5] |
| Cyclohexane | C6H12 | Not a significant greenhouse gas | ~1.3 days[6] |
Experimental Protocols
Accurate and reproducible environmental impact data are obtained through standardized testing methodologies. The following are detailed protocols for the key experiments cited in this guide.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the potential for a chemical to be readily biodegraded by aerobic microorganisms.[7][8][9][10][11][12][13][14][15]
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent). The sealed bottles are incubated in the dark at a constant temperature. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.
-
Procedure:
-
Preparation of the test solution at a known concentration in the mineral medium.
-
Inoculation with microorganisms.
-
Filling of BOD (Biochemical Oxygen Demand) bottles with the test solution, ensuring no air bubbles are trapped.
-
Incubation in the dark at 20-24°C for 28 days.
-
Measurement of dissolved oxygen at the beginning and end of the test. Blank controls with only inoculum and reference controls with a readily biodegradable substance are run in parallel.
-
-
Data Interpretation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.[16][17][18][19][20]
-
Principle: Young daphnids (Daphnia magna or Daphnia pulex) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation.
-
Procedure:
-
Preparation of a series of test concentrations.
-
Introduction of less than 24-hour-old daphnids into the test vessels containing the respective concentrations.
-
Incubation for 48 hours under controlled conditions of temperature and light.
-
Observation of the number of immobilized daphnids at 24 and 48 hours.
-
-
Data Interpretation: The results are used to calculate the EC50 (median effective concentration), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[21][22][23][24][25]
-
Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to the test substance in a static or semi-static system for 96 hours.
-
Procedure:
-
Acclimatization of the fish to the test conditions.
-
Exposure of the fish to a range of concentrations of the test substance.
-
Observation of mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
-
Data Interpretation: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the test substance that is lethal to 50% of the test fish within the 96-hour exposure period.
Global Warming Potential (GWP) Calculation
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide.[26][27][28][29][30]
-
Principle: The calculation of GWP involves three key factors:
-
Radiative Efficiency: The ability of a gas to absorb infrared radiation.
-
Atmospheric Lifetime: The time the gas remains in the atmosphere.
-
Time Horizon: The period over which the warming potential is calculated (commonly 100 years).
-
-
Methodology: The GWP is calculated as the time-integrated radiative forcing of a pulse emission of 1 kg of a specific gas, relative to that of 1 kg of CO2 over the same time horizon. This is typically determined using complex atmospheric models and spectroscopic data. The Intergovernmental Panel on Climate Change (IPCC) provides standardized GWP values for many compounds.
Visualizations
The following diagrams illustrate the logical flow of the environmental impact assessment process and the experimental workflows.
Caption: Workflow for assessing and comparing the environmental impact of solvents.
Caption: Experimental workflow for the OECD 301D Ready Biodegradability test.
Caption: Workflows for aquatic toxicity testing using OECD 202 and 203 protocols.
Conclusion and Recommendations
The selection of a solvent requires a careful balance of performance, safety, and environmental impact. While traditional solvents like toluene and cyclohexane have well-characterized environmental profiles that include moderate aquatic toxicity and, in the case of cyclohexane, poor biodegradability, the environmental impact of 4-(Trifluoromethyl)cyclohexan-1-ol remains largely uncharacterized in publicly available literature.
The primary concern with fluorinated alcohols is their potential to degrade into highly persistent and potentially toxic per- and polyfluoroalkyl substances (PFAS), such as PFCAs.[31][32][33][34][35] This potential for forming "forever chemicals" necessitates a cautious approach and underscores the urgent need for comprehensive environmental testing of 4-(Trifluoromethyl)cyclohexan-1-ol.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Data Generation: When considering the use of 4-(Trifluoromethyl)cyclohexan-1-ol, it is imperative to conduct standardized environmental impact studies, including OECD 301 for biodegradability and OECD 202 and 203 for aquatic toxicity.
-
Assess Degradation Products: Studies should not only focus on the parent compound but also identify and quantify any degradation products, with a particular focus on the formation of PFCAs.
-
Consider the Full Life Cycle: The environmental impact assessment should encompass the entire life cycle of the solvent, from manufacturing to disposal.
-
Explore Greener Alternatives: Continue to explore and evaluate greener solvent alternatives that have a more favorable and well-documented environmental profile.
By adopting a data-driven approach to solvent selection, the research and pharmaceutical industries can minimize their environmental footprint and contribute to a more sustainable future.
References
- 1. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 2. www2.mst.dk [www2.mst.dk]
- 3. canada.ca [canada.ca]
- 4. carlroth.com [carlroth.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. eurolab.net [eurolab.net]
- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 11. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 12. ecetoc.org [ecetoc.org]
- 13. florachem.com [florachem.com]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. oecd.org [oecd.org]
- 17. fera.co.uk [fera.co.uk]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 20. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 21. oecd.org [oecd.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 25. eurofins.com.au [eurofins.com.au]
- 26. Global warming potential | Minimum.com [minimum.com]
- 27. Global warming potential - Wikipedia [en.wikipedia.org]
- 28. ghgprotocol.org [ghgprotocol.org]
- 29. epa.gov [epa.gov]
- 30. Calculation Tools and Guidance | GHG Protocol [ghgprotocol.org]
- 31. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]
- 32. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 33. bohrium.com [bohrium.com]
- 34. researchgate.net [researchgate.net]
- 35. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
A Mechanistic Showdown: Unraveling the Solvent Effects of Trifluoromethylhexanol's Close Relative, HFIP, versus DMSO
In the landscape of chemical solvents, the choice of medium can be as critical as the reactants themselves, profoundly influencing reaction rates, pathways, and product yields. While Dimethyl Sulfoxide (DMSO) is a ubiquitous and well-characterized polar aprotic solvent, the unique properties of fluorinated alcohols are increasingly positioning them as powerful alternatives in various chemical and biological applications. Due to the limited availability of experimental data for 1,1,1-trifluoro-2-(trifluoromethyl)hexan-2-ol (TFH), this guide will focus on a comparative mechanistic investigation of its close and well-documented relative, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), against the industry stalwart, DMSO.
This comprehensive guide offers researchers, scientists, and drug development professionals an objective comparison of the performance of HFIP and DMSO. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanistic roles, this document aims to provide a foundational resource for informed solvent selection.
At a Glance: Key Physicochemical Properties
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. Below is a summary of the key properties of HFIP and DMSO.
| Property | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃H₂F₆O[1] | C₂H₆OS[2] |
| Molar Mass | 168.04 g/mol [1][3] | 78.13 g/mol [2] |
| Boiling Point | 59 °C[1] | 189 °C[2][4] |
| Melting Point | -4 °C[5] | 19 °C[2] |
| Density | 1.596 g/mL at 25 °C[1] | 1.100 g/cm³[2] |
| Dielectric Constant | 16.6 | 47.2 |
| pKa | 9.3[6] | ~35 |
| Solvent Type | Polar Protic | Polar Aprotic[4] |
| Appearance | Colorless liquid | Colorless liquid[2][7] |
| Odor | Aromatic[8] | Essentially odorless[7] |
| Water Solubility | Miscible[6] | Miscible[2][4] |
Mechanistic Insights: How Solvent Choice Dictates Reaction Outcomes
The distinct properties of HFIP and DMSO lead to different interactions with reactants, intermediates, and transition states, thereby influencing reaction mechanisms.
The Role of HFIP: A Strong Hydrogen Bond Donor and Stabilizer of Cationic Species
HFIP's unique character stems from its strong hydrogen-bond-donating ability, low nucleophilicity, and high ionizing power.[9][10][11] These features make it an exceptional solvent for reactions involving cationic intermediates and for stabilizing transition states through hydrogen bonding.
A prime example of HFIP's mechanistic influence is in palladium-catalyzed C-H activation reactions.[12][13] The solvent's ability to form strong hydrogen bonds can modulate the reactivity of catalysts and intermediates, leading to enhanced reaction rates and selectivities that are not observed in other solvents.[12][13]
The Role of DMSO: A Powerful Polar Aprotic Solvent
DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[4] This property makes it an excellent solvent for a wide range of organic and inorganic compounds.[2][4] In nucleophilic substitution reactions, DMSO can significantly accelerate reaction rates by solvating the cation, leaving the anion (nucleophile) more "naked" and reactive.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, below are generalized experimental workflows for reactions where HFIP and DMSO have demonstrated significant advantages.
General Workflow for a Reaction in HFIP
Key Considerations for HFIP:
-
Moisture Sensitivity: Due to its hygroscopic nature, reactions in HFIP often require anhydrous conditions.
-
Volatility: HFIP has a low boiling point (59 °C), which facilitates its removal but requires careful temperature control during reactions.[1][5]
-
Acidity: The acidic nature of HFIP (pKa 9.3) can influence acid-sensitive functional groups.[6]
General Workflow for a Reaction in DMSO
Key Considerations for DMSO:
-
High Boiling Point: DMSO's high boiling point (189 °C) makes it suitable for high-temperature reactions but difficult to remove completely.[2][4]
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect reaction outcomes.
-
Work-up: The high water solubility of DMSO often necessitates an aqueous work-up to separate the product.
Comparative Performance in Specific Applications
| Application Area | HFIP Advantage | DMSO Advantage |
| Peptide Synthesis & Solubilization | Excellent for dissolving and preventing aggregation of amyloid peptides.[14] Can be used to resolubilize aggregated peptides.[14] | Also used for disulfide bond formation in peptides and can resolubilize aggregated peptides.[14] |
| C-H Functionalization | Often the solvent of choice, promoting reactions that do not proceed in other solvents.[9][12][13] | Generally less effective than HFIP for this class of reactions. |
| Nucleophilic Substitutions | Less commonly used due to its protic nature which can solvate nucleophiles. | The solvent of choice for many SNAr and other nucleophilic substitution reactions due to its ability to accelerate reaction rates. |
| Biocatalysis | Can be used in biocatalytic reductions. | Used in polymerase chain reactions (PCR) to improve amplification. |
| Drug Delivery | Not a primary application. | Used as a vehicle for topical drug delivery due to its ability to penetrate skin. |
Safety and Handling
| Aspect | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dimethyl Sulfoxide (DMSO) |
| Toxicity | Corrosive, causes burns to skin and eyes. Harmful if swallowed or inhaled.[5] | Low toxicity.[7] |
| Handling Precautions | Wear appropriate personal protective equipment (gloves, goggles, lab coat). Use in a well-ventilated area. | Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves. |
| Environmental Impact | Specialty chemical produced in small quantities, considered of low environmental concern. | Considered a "green" solvent in some contexts, but its life cycle assessment should be considered. |
Conclusion
Both HFIP and DMSO are powerful solvents with distinct mechanistic roles that make them uniquely suited for different applications. HFIP, representing the class of fluorinated alcohols, excels in reactions requiring strong hydrogen bonding and the stabilization of cationic species, making it a "magical solvent" for challenging transformations like C-H functionalization.[12][13] In contrast, DMSO remains a versatile and potent polar aprotic solvent, ideal for a broad range of reactions, particularly those involving nucleophilic attack.
The choice between these solvents is not a matter of one being universally superior, but rather a strategic decision based on the specific mechanistic demands of the reaction at hand. By understanding their fundamental properties and how they interact with reacting molecules, researchers can unlock new possibilities in synthesis, catalysis, and materials science. This guide serves as a starting point for navigating these choices, emphasizing the importance of a data-driven approach to solvent selection.
References
- 1. 920-66-1 CAS MSDS (1,1,1,3,3,3-Hexafluoro-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol [terpconnect.umd.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trifluoromethylhexanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Trifluoromethylhexanol, a fluorinated alcohol requiring specialized waste management.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar fluorinated alcohols, this compound is likely to be a flammable liquid and may cause skin and serious eye irritation. Inhalation may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[3][4]
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: In poorly ventilated areas, use a suitable respirator.[2]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it is subject to specific disposal requirements.
Step 1: Waste Identification and Classification
This compound is a halogenated organic compound and should be treated as hazardous waste. Depending on its use and characteristics, it may fall under specific EPA hazardous waste codes. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[2]
Step 2: Collection and Segregation
-
Dedicated Waste Container: Collect waste this compound in a designated, properly labeled container. The container must be compatible with the chemical and have a secure, tight-fitting cap.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially non-halogenated solvents. Mixing can complicate disposal and increase costs.
Step 3: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[3][5] The storage area should have secondary containment to prevent the spread of any potential leaks.
Step 4: Arrange for Professional Disposal
-
Licensed Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to manage and transport hazardous chemicals in compliance with all regulations.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by your institution and regulatory agencies.
Disposal "Don'ts":
-
Do NOT dispose of this compound down the drain.[6]
-
Do NOT allow this compound to evaporate in a fume hood as a means of disposal.
-
Do NOT mix with non-hazardous waste.
Quantitative Data Summary
While specific quantitative data for every isomer of this compound may vary, the following table summarizes the typical hazard classifications for similar fluorinated alcohols based on available Safety Data Sheets.
| Hazard Classification | Description | GHS Codes (Typical) |
| Flammable Liquid | The substance is a liquid that can easily ignite. | H226 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Trifluoromethylhexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Trifluoromethylhexanol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is also a flammable liquid and vapor.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Standard |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side-shields | OSHA 29 CFR 1910.133, EN166[1] |
| Face Shield | To be worn in addition to goggles when there is a splash hazard | ||
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) | |
| Protective Clothing | Impervious clothing, such as a lab coat or chemical-resistant suit | [3] | |
| Respiratory Protection | Respirator | Air-purifying respirator with organic vapor cartridges | NIOSH or EN 149 approved[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is required to ensure the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[5]
Accidental Release Measures
-
Evacuate Area: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Use a non-combustible absorbent material like sand or earth to soak up the spill.
-
Collect Waste: Place the absorbent material into a suitable, closed container for disposal.[1]
-
Clean Area: Decontaminate the spill area with a suitable solvent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials, including PPE, that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4] Do not empty into drains.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
